4-Benzoylbenzamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-benzoylbenzamide |
InChI |
InChI=1S/C14H11NO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H,(H2,15,17) |
InChI Key |
VSPMAHXVUGOFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(4-benzoylphenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-benzoylphenyl)benzamide, with the CAS Number 19617-84-6, is a chemical compound belonging to the benzamide family. Its structure features a benzoyl group attached to a phenyl ring, which is in turn linked to a benzamide moiety. This arrangement of aromatic rings and amide functionality suggests its potential for diverse chemical interactions and biological activities. This technical guide provides a comprehensive overview of the known chemical properties of N-(4-benzoylphenyl)benzamide, detailed experimental protocols for its synthesis, and an exploration of its potential biological relevance, particularly in the context of lipid metabolism.
Chemical and Physical Properties
A summary of the key chemical and physical properties of N-(4-benzoylphenyl)benzamide is presented below. While some experimental data is available, certain properties are based on computational predictions from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅NO₂ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| CAS Number | 19617-84-6 | [1] |
| IUPAC Name | N-(4-benzoylphenyl)benzamide | ChemDraw |
| Boiling Point | 406 °C at 760 mmHg | [1] |
| Melting Point | 151-153 °C (for a related indole-carboxamide derivative) | [2] |
| Density | 1.222 g/cm³ | [1] |
| LogP (predicted) | 4.24 | [1] |
| pKa (predicted) | No reliable data found | |
| Solubility | No quantitative data found. Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. |
Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the three phenyl rings. The amide proton (N-H) would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will exhibit a number of signals in the aromatic region (around 120-140 ppm). The carbonyl carbons of the benzoyl and benzamide groups are expected to appear further downfield (typically >160 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide group (around 3300 cm⁻¹), C=O stretching of the ketone and amide groups (in the region of 1630-1680 cm⁻¹), and C-N stretching, as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 301.34). Fragmentation patterns would likely involve cleavage of the amide bond and the bond between the phenyl rings.
Experimental Protocols
The synthesis of N-(4-benzoylphenyl)benzamide and its derivatives is well-documented in the scientific literature. A common and effective method involves the acylation of 4-aminobenzophenone with benzoyl chloride.
Synthesis of N-(4-benzoylphenyl)benzamide
Reaction: 4-Aminobenzophenone + Benzoyl Chloride → N-(4-benzoylphenyl)benzamide
Materials:
-
4-Aminobenzophenone
-
Benzoyl chloride
-
Anhydrous sodium carbonate (Na₂CO₃) or a tertiary amine base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))
-
Hydrochloric acid (HCl) solution (for workup)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for workup)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzophenone (1 equivalent) and the base (1.1-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add benzoyl chloride (1-1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction by adding water.
-
If a precipitate forms, collect it by filtration. If not, transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain pure N-(4-benzoylphenyl)benzamide.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for N-(4-benzoylphenyl)benzamide.
Biological Activity and Potential Applications
While extensive biological studies on N-(4-benzoylphenyl)benzamide are limited, research into its derivatives has revealed promising therapeutic potential, particularly as hypolipidemic agents.
Studies have shown that certain N-(benzoylphenyl)carboxamide derivatives can significantly reduce plasma triglyceride and total cholesterol levels in animal models.[3] This suggests that the N-(4-benzoylphenyl)benzamide scaffold could serve as a valuable starting point for the development of new drugs to treat dyslipidemia and related cardiovascular diseases.
The proposed mechanism of action for some hypolipidemic benzamide derivatives involves the inhibition of key enzymes in lipid metabolism, such as acyl CoA cholesterol acyl transferase (ACAT) and enzymes involved in triglyceride synthesis.[4]
Logical Diagram of Potential Biological Application:
Caption: Potential therapeutic application of N-(4-benzoylphenyl)benzamide derivatives.
Conclusion
N-(4-benzoylphenyl)benzamide is a compound with a well-defined chemical structure and accessible synthetic routes. While comprehensive data on all its chemical properties are still emerging, the available information, particularly regarding the biological activity of its derivatives, highlights its significance as a scaffold for medicinal chemistry and drug discovery. The potential for developing novel hypolipidemic agents from this class of compounds warrants further investigation by researchers and professionals in the field of drug development. This guide provides a foundational understanding of N-(4-benzoylphenyl)benzamide to support such future endeavors.
References
- 1. N-Benzoylbenzylamine | C14H13NO | CID 73878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(4-Acetylphenyl)benzamide | C15H13NO2 | CID 223354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Hypolipidemic activity of benzohydroxamic acids and dibenzohydroxamic acids in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Landscape of Benzoylbenzamides: A Technical Overview
For Immediate Release
[City, State] – [Date] – In the intricate world of organic chemistry and drug discovery, precise identification and characterization of molecular structures are paramount. This technical guide addresses the chemical properties of benzoylbenzamide, a compound with isomers that hold potential for further investigation. While the specific isomer, 4-benzoylbenzamide, is not readily documented in major chemical databases, this paper provides a comprehensive overview of its closely related and well-characterized isomers: N-benzoylbenzamide and 2-benzoylbenzamide.
This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the known properties and synthesis of these related compounds.
Core Chemical Identifiers and Properties
Precise identification of chemical compounds is foundational to research and development. The Chemical Abstracts Service (CAS) number and molecular weight are critical data points for this purpose. While a specific CAS number for this compound could not be identified through extensive searches of chemical literature and databases, detailed information for its isomers is well-established.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| N-Benzoylbenzamide | 614-28-8[1][2] | C₁₄H₁₁NO₂ | 225.24[2] |
| 2-Benzoylbenzamide | 7500-78-9[3] | C₁₄H₁₁NO₂ | 225.24[3] |
| This compound | Not Found | C₁₄H₁₁NO₂ | 225.24 (Calculated) |
Data for N-Benzoylbenzamide and 2-Benzoylbenzamide is sourced from established chemical databases. The molecular weight for this compound is calculated based on its molecular formula.
Synthesis of Benzamides: A General Overview
The synthesis of benzamides can be achieved through various chemical reactions. A common laboratory and industrial method involves the reaction of a benzoyl chloride with an amine. In the context of the isomers discussed:
-
N-Benzoylbenzamide can be synthesized from the reaction of N-benzylbenzamide.
-
A general synthesis for benzamides involves the reaction of benzoic acid with phosphorus oxychloride and ammonia water, a method that avoids the direct use of benzoyl chloride and is suitable for industrial production.
The following diagram illustrates a generalized workflow for the synthesis of a benzamide from a carboxylic acid precursor.
References
literature review on 4-benzoylbenzamide derivatives
An In-depth Technical Guide to 4-Benzoylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
Introduction
This compound and its derivatives represent a versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. This core structure, characterized by a benzamide moiety linked to a benzoyl group, serves as a privileged scaffold for the design and development of novel therapeutic agents. The inherent structural features of 4-benzoylbenzamides allow for diverse chemical modifications, leading to a wide array of derivatives with a broad spectrum of biological activities. These activities range from enzyme inhibition and anticancer effects to antimicrobial and neurological applications. This technical guide provides a comprehensive overview of the current state of research on this compound derivatives, focusing on their synthesis, pharmacological properties, and potential as lead compounds in drug discovery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy begins with the reaction of 4-aminobenzoic acid with a substituted benzoyl chloride. The resulting 4-benzamidobenzoic acid can then be further modified. For instance, esterification followed by treatment with hydrazine hydrate yields a hydrazide, which can be reacted with anhydrides to produce the final products.[1]
General Synthetic Workflow
Caption: General synthesis of 4-benzamidobenzoic acid hydrazide derivatives.
Detailed Experimental Protocols
Synthesis of 4-benzamidobenzoic acids (2a-2e) [1] A solution of 4-aminobenzoic acid (1.68 mmol) and para-substituted benzoyl chlorides (1.68 mmol) in dry THF, in the presence of anhydrous Na2CO3 (1.68 mmol), was stirred at room temperature for 6-12 hours.[1]
Esterification of 4-benzamidobenzoic acids (3a-3e) [1] The corresponding acid (2a-2e) was refluxed in ethanol in the presence of sulfuric acid for 24 hours.[1]
Synthesis of Hydrazides (4a-4e) [1] To a solution of the ester (3a-3e, 7.24 mmol) in ethanol (10 mL), hydrazine hydrate (200 mmol, 10 mL) was added. The mixture was stirred for 12 hours at room temperature. The solvent was then evaporated, and the resulting white precipitates were washed with diethyl ether and recrystallized from a mixture of ethanol and a few drops of water.[1]
Synthesis of final products (5a-5e) [1] A solution of the appropriate hydrazide (4, 1.68 mmol) and phthalic anhydride (1.68 mmol) in dry toluene was stirred at room temperature overnight. The solvent was evaporated, and the precipitate was washed with water and recrystallized from ethanol 96%.[1]
Synthesis of final products (6a-6e) [1] A solution of the appropriate hydrazide (4, 1.68 mmol) and succinic anhydride (1.68 mmol) in dry toluene was stirred at room temperature for 18 hours. The solvent was evaporated, and the precipitate was washed with water and recrystallized from methanol.[1]
Biological Activities and Therapeutic Potential
Enzyme Inhibition
This compound derivatives have been investigated as inhibitors of various enzymes, demonstrating their potential in treating a range of diseases.
Soluble Epoxide Hydrolase (sEH) Inhibition Inhibitors of sEH are being explored for the treatment of hypertension, vascular inflammation, and pain.[1] A series of 4-benzamidobenzoic acid hydrazide derivatives have been synthesized and evaluated for their sEH inhibitory activity.[1]
| Compound | Substituent | % Inhibition at 1 nM |
| 5c | 4-Cl | 47 |
| 6c | 4-Cl | 72 |
| AUDA (control) | - | 50 |
Table 1: In-vitro sEH inhibitory activity of selected 4-benzamidobenzoic acid hydrazide derivatives.[1]
The most potent compound, 4-(2-(4-(4-chlorobenzamido) benzoyl)hydrazinyl)-4-oxobutanoic acid (6c), exhibited 72% inhibition of sEH.[1] Generally, the butanoic acid analogues (6a-6e) were more potent and had better water solubility than the corresponding benzoic acid derivatives (5a-5e).[1]
Pharmacophore Model for sEH Inhibitors
Caption: Pharmacophore model for sEH inhibitors.
Protein Kinase Inhibition Certain 4-methylbenzamide derivatives containing 2,6-substituted purines have been synthesized as potential protein kinase inhibitors for cancer therapy.[2] Compounds 7 and 10 showed significant inhibitory activity against several cancer cell lines.[2] These compounds were also found to inhibit PDGFRα and PDGFRβ.[2]
| Compound | Cancer Cell Line | IC50 (μM) |
| 7 | K562 | 2.27 |
| HL-60 | 1.42 | |
| OKP-GS | 4.56 | |
| 10 | K562 | 2.53 |
| HL-60 | 1.52 | |
| OKP-GS | 24.77 |
Table 2: In-vitro anticancer activity of selected 4-methylbenzamide derivatives.[2]
Carbonic Anhydrase and Acetylcholinesterase Inhibition Novel benzenesulfonamides carrying a benzamide moiety have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE).[3]
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | AChE Ki (nM) |
| 3c | - | 10.68 ± 0.98 | - |
| 3f | - | - | 8.91 ± 1.65 |
| 3g | 4.07 ± 0.38 | - | - |
Table 3: Enzyme inhibitory activities of selected benzenesulfonamide-benzamide derivatives.[3]
Steroid 5α-Reductase Inhibition 4-(4-(Alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives have been evaluated as non-steroidal inhibitors of steroid 5α-reductase isozymes 1 and 2. The most active inhibitor for the human type 2 isozyme was 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid (4c), with an IC50 of 0.82 µM.[4]
Anticancer Activity
Beyond protein kinase inhibition, other this compound derivatives have demonstrated broader anticancer effects. A series of N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors.[5] Compound 20b exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[5] This compound binds to the colchicine binding site of tubulin and displays potent anti-vascular activity.[5]
Novel 4-substituted-phenoxy-benzamide derivatives have also been synthesized, with compound 10c showing promising inhibition of the Hedgehog (Hh) signaling pathway.[6]
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[7] 4-(2-Pyrimidinylamino)benzamide derivatives have been identified as potent Hh signaling pathway inhibitors.[7] One such derivative demonstrated an IC50 value of 1.3 nM in a Gli-luciferase reporter assay.[7]
Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.
Antimicrobial and Antiprotozoal Activity
N-Benzoyl-2-hydroxybenzamides have been evaluated for their activity against Plasmodium falciparum, trypanosomes, and Leishmania.[8] Additionally, a series of benzamide derivatives linked to a thiazole ring showed potential as adenosine receptor ligands and exhibited antibacterial activity against Gram-negative and Gram-positive bacteria, as well as moderate activity against Candida albicans.[9] Another study reported that newly synthesized N-benzamide derivatives showed excellent activity against Bacillus subtilis and Escherichia coli.[10]
| Compound | Organism | MIC (μg/mL) |
| 5f | Mycobacterium tuberculosis (dormant) | 11.32 |
| 5h | Mycobacterium tuberculosis (dormant) | 11.59 |
| 18 | S. aureus, E. coli, C. albicans | 3.125–6.25 |
| 19 | S. aureus, E. coli, C. albicans | 3.125–6.25 |
| 23 | S. aureus, E. coli, C. albicans | 3.125–6.25 |
| 5a | B. subtilis | 6.25 |
| E. coli | 3.12 | |
| 6b | E. coli | 3.12 |
| 6c | B. subtilis | 6.25 |
Table 4: Antimicrobial and antitubercular activity of selected benzamide derivatives.[9][10]
Serotonin Receptor Agonism
A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with a polar substituent at the 1-position of the piperidine ring were synthesized and evaluated for their effects on gastrointestinal motility.[11] One compound, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide (13a, Y-36912), was identified as a selective 5-HT4 receptor agonist, showing potential as a novel prokinetic agent.[11]
Conclusion and Future Perspectives
The this compound scaffold has proven to be a valuable starting point for the development of a diverse range of biologically active compounds. The literature clearly demonstrates that derivatives of this core structure exhibit potent inhibitory effects against various enzymes, including soluble epoxide hydrolase, protein kinases, and carbonic anhydrases, highlighting their potential in treating cardiovascular diseases, cancer, and neurological disorders. Furthermore, their efficacy as anticancer, antimicrobial, and antiprotozoal agents, as well as their ability to modulate key signaling pathways like the Hedgehog pathway, underscores the broad therapeutic applicability of this chemical class.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be crucial for enhancing potency and selectivity. Moreover, exploring novel synthetic methodologies to access a wider chemical space of this compound derivatives could lead to the discovery of compounds with novel mechanisms of action. The continued investigation of this versatile scaffold holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of novel 4-substituted-phenoxy-benzamide derivatives [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-benzoylbenzamide in common organic solvents
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 4-benzoylbenzamide in common organic solvents. A comprehensive search for quantitative solubility data for this compound reveals a notable lack of specific data in publicly available literature. However, to provide a valuable resource for researchers, this document offers a detailed overview of established experimental protocols for determining solubility. Furthermore, solubility data for the structurally related compound, benzamide, is presented as a surrogate to illustrate the type of data that would be obtained through such experimental work. This guide provides the necessary theoretical framework and practical methodologies for scientists and drug development professionals to determine the solubility of this compound and similar compounds in their own laboratories.
Introduction to Solubility in Drug Development
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that profoundly influences its biopharmaceutical properties, including absorption, distribution, metabolism, and excretion (ADME). Poor aqueous solubility is a major challenge in drug development, often leading to low bioavailability and therapeutic efficacy. Understanding the solubility of a compound in various organic solvents is also essential for purification, formulation, and manufacturing processes.
This compound, as a molecule of interest in medicinal chemistry and materials science, requires a thorough understanding of its solubility characteristics to facilitate its development and application. This guide provides the foundational knowledge and experimental procedures to enable this characterization.
Solubility of Benzamide: An Illustrative Example
The solubility of benzamide generally increases with the polarity of the solvent and with increasing temperature.[1] It is soluble in polar organic solvents like ethanol, methanol, and acetone.[2] Its solubility in water is limited.[2]
Table 1: Experimentally Determined Solubility of Benzamide in Various Solvents
| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) | Molarity (mol/L) | Grams per 100g Solvent | Reference |
| Methanol | 298.15 | 0.235 | 5.81 | 39.5 | [1] |
| Acetone | 298.15 | 0.189 | 2.57 | 39.3 | [1] |
| Ethanol | 298.15 | 0.138 | 2.36 | 22.8 | [1] |
| 1-Propanol | 298.15 | 0.089 | 1.19 | 14.7 | [1] |
| 1-Butanol | 298.15 | 0.063 | 0.68 | 10.4 | [1] |
| Isopropanol | 298.15 | 0.059 | 0.77 | 9.7 | [1] |
| Isobutanol | 298.15 | 0.048 | 0.51 | 7.9 | [1] |
| Methyl Acetate | 298.15 | 0.045 | 0.47 | 5.9 | [1] |
| Ethyl Acetate | 298.15 | 0.029 | 0.29 | 3.8 | [1] |
| Butyl Acetate | 298.15 | 0.021 | 0.18 | 2.8 | [1] |
| Acetonitrile | 298.15 | 0.019 | 0.36 | 2.5 | [1] |
| Water | 298.15 | 0.002 | 0.11 | 1.3 | [1] |
This table is provided as an illustrative example using data for benzamide. The solubility of this compound will differ.
Experimental Protocols for Solubility Determination
A variety of well-established methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium solubility of a compound in a given solvent.
Protocol:
-
Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the solvent in a sealed vial or flask.[3] This ensures that a saturated solution is formed.
-
Equilibration: The mixture is agitated at a constant temperature for an extended period (typically 24-72 hours) to allow it to reach equilibrium.[3][4] A thermostatically controlled shaker or incubator is used for this purpose.[3]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration.[3] Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method.[3] Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.
-
UV-Vis Spectroscopy: Suitable for compounds with a chromophore. A calibration curve is required.
-
Gravimetric Analysis: The solvent is evaporated from a known volume of the saturated solution, and the mass of the remaining solid is determined.
-
Qualitative Solubility Analysis
A systematic qualitative analysis can provide valuable information about the functional groups and general nature of a compound based on its solubility in different aqueous solutions.[5]
Protocol:
-
Water Solubility: A small amount of the compound is added to water. If it dissolves, its pH is tested with litmus or pH paper to determine if it is a water-soluble acid, base, or neutral compound.[6]
-
Solubility in 5% NaOH: If the compound is insoluble in water, its solubility in a dilute base like 5% sodium hydroxide is tested. Solubility in NaOH suggests the presence of an acidic functional group, such as a carboxylic acid or a phenol.[7]
-
Solubility in 5% NaHCO₃: To distinguish between strong and weak acids, a test with 5% sodium bicarbonate is performed. Carboxylic acids are typically strong enough to react with and dissolve in NaHCO₃, while phenols are generally not.[8]
-
Solubility in 5% HCl: If the compound is insoluble in water and NaOH, its solubility in a dilute acid like 5% hydrochloric acid is tested. Solubility in HCl is indicative of a basic functional group, most commonly an amine.[7]
-
Solubility in Concentrated H₂SO₄: For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can be tested. Solubility in this strong acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or compounds with unsaturation.[7]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the qualitative solubility of an organic compound.
Caption: Workflow for qualitative solubility analysis of an organic compound.
Conclusion
While quantitative solubility data for this compound remains to be published, this guide provides the essential tools for its determination. By following the detailed experimental protocols, such as the shake-flask method for thermodynamic solubility and the systematic qualitative analysis, researchers can generate the necessary data to support their drug development and research activities. The provided data for benzamide serves as a useful, albeit preliminary, point of reference. It is recommended that the solubility of this compound be experimentally determined in a range of pharmaceutically and industrially relevant solvents to create a comprehensive solubility profile.
References
- 1. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
- 5. scribd.com [scribd.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Profile of 4-Benzoylbenzamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 4-benzoylbenzamide, a molecule of interest in chemical research and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. The data has been compiled from various sources and is presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the protons of the two phenyl rings and a broad signal for the amide protons.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.85 | d | 2H | Aromatic protons ortho to the benzoyl carbonyl |
| ~7.79 | d | 2H | Aromatic protons ortho to the amide carbonyl |
| ~7.63 | t | 1H | Aromatic proton para to the benzoyl carbonyl |
| ~7.51 | t | 2H | Aromatic protons meta to the benzoyl carbonyl |
| ~7.45 | br s | 2H | Amide protons (-CONH₂) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum shows distinct signals for the carbonyl carbons and the aromatic carbons. Due to the lack of a publicly available experimental spectrum for this compound, the following are predicted chemical shifts based on the analysis of similar benzamide structures.
| Chemical Shift (δ) ppm | Assignment |
| ~196.0 | Benzoyl Carbonyl Carbon (C=O) |
| ~168.0 | Amide Carbonyl Carbon (C=O) |
| ~141.0 | Aromatic Carbon (C-C=O, benzoyl) |
| ~137.5 | Aromatic Carbon (C-C=O, amide) |
| ~133.0 | Aromatic Carbon (para to benzoyl C=O) |
| ~131.8 | Aromatic Carbon (para to amide C=O) |
| ~130.0 | Aromatic Carbons (ortho to benzoyl C=O) |
| ~128.5 | Aromatic Carbons (meta to benzoyl C=O) |
| ~128.0 | Aromatic Carbons (ortho to amide C=O) |
| ~127.5 | Aromatic Carbons (meta to amide C=O) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide and the ketone, and C=C stretching of the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H Stretch (Amide) |
| ~1680 | Strong | C=O Stretch (Amide I) |
| ~1660 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1580, ~1450 | Medium to Strong | C=C Stretch (Aromatic Rings) |
| ~1400 | Medium | C-N Stretch |
| ~1300 | Medium | C-C Stretch |
| 850 - 750 | Strong | C-H Bending (Aromatic) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Wavelength (λ_max) nm | Description |
| ~260 | Intense Band I[1] |
| ~333 | Weaker Band II[1] |
Experimental Protocols
The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, a standard single-pulse experiment is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing carbon-proton coupling.
Infrared (IR) Spectroscopy
Sample Preparation: For solid samples like this compound, the KBr pellet method is commonly employed. A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the sample can be analyzed as a mull by grinding a small amount of the solid with a drop of Nujol (mineral oil).
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
UV-Vis Spectroscopy
Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-transparent solvent, such as ethanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted to obtain a final concentration that gives an absorbance reading in the optimal range of 0.1 to 1.0 AU (typically in the µg/mL range).
Instrumentation and Data Acquisition: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is scanned over a wavelength range, typically from 200 to 800 nm.
Visualization of Synthesis Workflow
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the amidation of 4-benzoylbenzoic acid. The following diagram illustrates a generalized workflow for this synthesis.
References
Unveiling the Photophysical Profile of 4-Benzoylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 4-benzoylbenzamide, a molecule of significant interest in various scientific domains, including photochemistry and drug development. By understanding its interaction with light, researchers can better harness its potential in applications ranging from photoinitiators to targeted phototherapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental photophysical processes.
Core Photophysical Data
The photophysical parameters of this compound are crucial for predicting its behavior upon light absorption. While direct, comprehensive experimental data for this compound is limited in the readily available literature, the photophysical properties of the closely related compound, 4-benzoylbenzoic acid (4BBA), provide a strong foundation for understanding its behavior. The data presented below for 4BBA is expected to be a close approximation for this compound due to their structural similarity.
| Photophysical Parameter | Value | Solvent/Conditions | Source |
| Absorption Maximum (λmax) | |||
| Band I | ~260 nm | Aqueous (low pH) | [1] |
| Band II | ~333 nm | Aqueous (low pH) | [1] |
| Molar Absorptivity (ε) | Data not available | ||
| Emission Maximum (λem) | |||
| Fluorescence | Data not available | ||
| Phosphorescence | Data not available | ||
| Quantum Yield (Φ) | |||
| Fluorescence (Φf) | Data not available | ||
| Phosphorescence (Φp) | Data not available | ||
| Excited State Lifetime (τ) | |||
| Singlet Lifetime (τs) | Data not available | ||
| Triplet Lifetime (τt) | Data not available |
Experimental Protocols
The characterization of the photophysical properties of this compound involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which this compound absorbs light and to quantify its molar absorptivity.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). A series of dilutions are then prepared from the stock solution.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement:
-
Record a baseline spectrum using a cuvette containing the pure solvent.
-
Measure the absorbance spectra of the series of diluted solutions of this compound over a wavelength range of approximately 200 nm to 500 nm.
-
The wavelength of maximum absorbance (λmax) is identified from the spectra.
-
-
Data Analysis: According to the Beer-Lambert law (A = εcl), a plot of absorbance at λmax versus concentration will yield a straight line. The molar absorptivity (ε) is calculated from the slope of this line.
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from the singlet excited state.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube).
-
Measurement:
-
Record the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission).
-
Record the emission spectrum by exciting the sample at a fixed wavelength (typically λmax from the absorption spectrum) and scanning the emission monochromator.
-
-
Quantum Yield Determination (Relative Method):
-
A well-characterized fluorescence standard with a known quantum yield (Φstd) and absorption in the same range as the sample is used (e.g., quinine sulfate in 0.1 M H2SO4).
-
The absorbance of both the standard and the sample are measured at the same excitation wavelength.
-
The fluorescence emission spectra of both are recorded under identical experimental conditions.
-
The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Phosphorescence Spectroscopy and Lifetime Measurement
Phosphorescence is the emission of light from the triplet excited state. These measurements are often performed at low temperatures to minimize non-radiative decay processes.
Methodology:
-
Sample Preparation: The sample is dissolved in a solvent that forms a clear, rigid glass at low temperatures (e.g., 2-methyltetrahydrofuran or a mixture of ethanol and methanol). The solution is placed in a quartz tube and deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by molecular oxygen.
-
Instrumentation: A spectrofluorometer with a pulsed excitation source (e.g., a flash lamp or a pulsed laser) and a time-gated detector. The sample is housed in a cryostat (e.g., a liquid nitrogen dewar).
-
Measurement:
-
The sample is cooled to 77 K.
-
The sample is excited with a short pulse of light.
-
The emission is measured after a short delay to allow for the decay of any short-lived fluorescence. The phosphorescence spectrum is then recorded.
-
For lifetime measurements, the decay of the phosphorescence intensity over time is recorded following the excitation pulse.
-
-
Data Analysis: The phosphorescence lifetime (τt) is determined by fitting the decay curve to an exponential function.
Visualizing Photophysical Processes
Diagrams are powerful tools for visualizing the complex processes that occur when a molecule interacts with light.
Caption: Jablonski diagram for this compound illustrating electronic transitions.
Caption: Workflow for the photophysical characterization of this compound.
References
Computational and Theoretical Perspectives on 4-Benzoylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylbenzamide is a chemical compound of interest in medicinal chemistry and materials science. Its rigid benzophenone core linked to a flexible benzamide tail suggests potential for diverse molecular interactions, making it a candidate for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the computational and theoretical studies of this compound and its close derivatives, focusing on its synthesis, structural properties, and potential biological activities. The information presented herein is a synthesis of available research on benzamide-containing compounds, offering a foundational understanding for further investigation.
Synthesis and Characterization
The synthesis of this compound and its analogs typically follows established amidation protocols. A general and adaptable synthetic route involves the reaction of a benzoyl chloride with an appropriate amine.
General Experimental Protocol for Benzamide Synthesis
A common method for synthesizing benzamides is the Schotten-Baumann reaction. For this compound, this would involve reacting 4-benzoylbenzoyl chloride with ammonia. A more general laboratory-scale synthesis for N-substituted benzamides is as follows:
-
Acid Chloride Formation: The carboxylic acid (e.g., 4-benzoylbenzoic acid) is converted to its corresponding acid chloride. This is often achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
-
Amidation: The resulting acid chloride is then reacted with the desired amine (in the case of the parent this compound, ammonia or an ammonia equivalent would be used). The reaction is usually performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermic nature of the reaction.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid, a basic solution (like sodium bicarbonate), and brine to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of the synthesized compound is crucial and typically involves a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is employed to identify characteristic functional groups, such as the C=O stretches of the ketone and amide, and the N-H stretch of the amide.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.
Structural Analysis and Computational Studies
Density Functional Theory (DFT) Studies
DFT calculations are a powerful tool for investigating the electronic structure, geometry, and vibrational frequencies of molecules. For benzamide derivatives, DFT studies are often employed to:
-
Optimize Molecular Geometry: To determine the most stable conformation of the molecule.
-
Calculate Vibrational Spectra: To predict IR and Raman spectra, which can be compared with experimental data to confirm the structure and assign vibrational modes.
-
Analyze Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO provides an indication of the molecule's stability.
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Table 1: Representative DFT Calculation Parameters for Benzamide Derivatives
| Parameter | Typical Value/Method | Reference |
| Method | B3LYP | [4] |
| Basis Set | 6-311++G(d,p) | [5] |
| Solvent Model | IEFPCM (for solution-phase) | |
| Software | Gaussian, NWChem |
Molecular Docking and Biological Activity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to a protein target.
Studies on derivatives of this compound have explored their potential as inhibitors of various enzymes. For example, 4-benzamidobenzoic acid hydrazide derivatives have been investigated as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[1] Other benzamide derivatives have shown activity against tyrosine kinases, which are involved in cancer progression.[6]
Molecular Docking Protocol
A typical molecular docking workflow involves the following steps:
-
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.
-
Preparation of the Ligand: The 3D structure of the ligand (e.g., this compound) is generated and its geometry is optimized to find the lowest energy conformation.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the receptor in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the most likely binding mode and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Table 2: Example Molecular Docking Results for Benzamide Derivatives against sEH
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | sEH | - | Tyr383, Tyr466, Asp335 | [1] |
| Analog 10 | T315I-mutant Abl | - | - | [6] |
Note: Specific docking scores for this compound are not available and would be dependent on the specific protein target.
Conclusion
While direct and extensive computational and theoretical studies on this compound are limited in publicly available literature, a strong foundation for its investigation can be built upon the research conducted on its close analogs. The synthetic accessibility of this compound, coupled with the insights gained from computational techniques like DFT and molecular docking on related compounds, positions it as a promising scaffold for the development of new molecules with tailored properties. This guide serves as a starting point for researchers, providing established methodologies and a framework for future in-depth studies on this intriguing molecule. Further experimental validation is necessary to confirm the theoretical predictions and to fully elucidate the potential of this compound in various scientific and therapeutic applications.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid [mdpi.com]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of 4-Benzoylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 4-benzoylbenzamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, including their role as enzyme inhibitors.
Introduction
This compound derivatives are a class of organic compounds characterized by a central benzamide core substituted with a benzoyl group at the 4-position. The versatility of this scaffold allows for a wide range of structural modifications, leading to a diverse library of compounds with varied physicochemical properties and biological activities. One of the notable applications of these derivatives is their activity as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids that regulate blood pressure, inflammation, and pain.[1][2] By inhibiting sEH, these compounds can increase the levels of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs), making them promising candidates for the development of novel therapeutics.[3][4]
Data Presentation
The following tables summarize the quantitative data for a series of synthesized this compound derivatives, providing a clear comparison of their physical and chemical properties.
Table 1: Synthesis of 4-(Substituted Benzamido)benzoic Acids
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |
| 2a | H | 85 | 150-151 |
| 2b | 4-OCH₃ | 80 | 155-156 |
| 2c | 4-Cl | 75 | 138-140 |
Data sourced from a study on 4-benzamidobenzoic acid hydrazide derivatives as sEH inhibitors.[1]
Table 2: Synthesis of Ethyl 4-(4-Substituted Benzamido)benzoates
| Compound ID | Substituent (R) | Yield (%) | Melting Point (°C) |
| 3a | H | 60 | 95-97 |
| 3b | 4-OCH₃ | 62 | 102-104 |
| 3c | 4-Cl | 58 | 110-112 |
Data extrapolated from the esterification step in the synthesis of 4-benzamidobenzoic acid hydrazide derivatives.[1]
Experimental Protocols
Detailed methodologies for the key experiments in the synthesis and characterization of this compound derivatives are provided below.
Protocol 1: General Synthesis of 4-(Substituted Benzamido)benzoic Acids (2a-c)
This protocol describes the synthesis of the core this compound structure through the reaction of 4-aminobenzoic acid with various substituted benzoyl chlorides.
Materials:
-
4-Aminobenzoic acid
-
Substituted benzoyl chloride (e.g., benzoyl chloride, 4-methoxybenzoyl chloride, 4-chlorobenzoyl chloride)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethanol (96%)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous Na₂CO₃ (1.68 mmol) in dry THF.
-
To this solution, add the para-substituted benzoyl chloride (1.68 mmol) dropwise while stirring.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with water.
-
Recrystallize the crude product from ethanol (96%) to obtain the pure 4-(substituted benzamido)benzoic acid.[1]
-
Dry the purified product and record the yield and melting point.
Characterization:
-
IR (KBr): Look for characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the amide and carboxylic acid (around 1650-1700 cm⁻¹), and O-H stretching of the carboxylic acid (broad peak around 2500-3300 cm⁻¹).[1]
-
LC-MS (ESI): Confirm the molecular weight of the synthesized compound.[1]
Protocol 2: General Synthesis of Ethyl 4-(4-Substituted Benzamido)benzoates (3a-c)
This protocol details the esterification of the synthesized 4-(substituted benzamido)benzoic acids.
Materials:
-
4-(Substituted benzamido)benzoic acid (from Protocol 1)
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) solution (20%)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-(substituted benzamido)benzoic acid (8.06 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (0.5 mL) to the solution.
-
Reflux the reaction mixture for 24 hours.[1]
-
After cooling, evaporate the ethanol under reduced pressure.
-
Cool the residue in an ice bath and alkalize with 20% NaOH solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with 20% aqueous NaOH solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Record the yield and melting point of the resulting ethyl ester.
Characterization:
-
IR (KBr): Note the appearance of a C=O stretching peak for the ester (around 1720 cm⁻¹) and the disappearance of the broad O-H peak from the carboxylic acid.[1]
-
LC-MS (ESI): Confirm the molecular weight of the ester derivative.[1]
-
¹H NMR: Confirm the presence of the ethyl group protons (a quartet around 4.3 ppm and a triplet around 1.3 ppm).
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound derivatives.
Conclusion
The protocols and data presented herein provide a solid foundation for the synthesis and characterization of novel this compound derivatives. Their potential to modulate the sEH signaling pathway highlights their significance in the development of new therapeutic agents for a variety of diseases, including hypertension and inflammatory disorders. Further investigation into the structure-activity relationships of these compounds is warranted to optimize their potency and pharmacokinetic profiles.
References
- 1. dovepress.com [dovepress.com]
- 2. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Benzoylbenzamide as a Photoinitiator in UV Curing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Benzoylbenzamide is a Type II photoinitiator used in free-radical mediated UV curing processes. Structurally similar to benzophenone, it functions through a hydrogen abstraction mechanism when exposed to ultraviolet radiation. This process requires the presence of a co-initiator, typically a tertiary amine, to generate the reactive free radicals that initiate polymerization of monomers and oligomers, such as acrylates. This document provides detailed application notes and experimental protocols for the effective use of this compound in UV curing applications.
Mechanism of Action
Upon exposure to UV light, this compound absorbs photons and is promoted to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state. In this excited triplet state, the benzophenone moiety of the molecule abstracts a hydrogen atom from a synergistic compound, most commonly a tertiary amine co-initiator. This hydrogen abstraction generates a ketyl radical from the this compound and a highly reactive alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization of acrylate or other vinyl monomers, leading to the formation of a cross-linked polymer network.
Applications
Due to its benzophenone-like structure, this compound is suitable for a variety of UV curing applications, including:
-
Coatings: For wood, plastic, and metal substrates requiring good surface cure.
-
Inks: In formulations for printing on various materials.
-
Adhesives: For bonding a wide range of substrates.
-
Biomedical Devices: As a photoinitiator in the curing of biocompatible coatings for medical devices.
Data Presentation
The following tables summarize typical performance data for benzophenone-type photoinitiators in UV curing of acrylate formulations. This data is representative and can be used as a starting point for formulation development with this compound.
Table 1: Photopolymerization of Tripropyleneglycol Diacrylate (TPGDA) initiated by Benzophenone (BP) and Triethanolamine (TEOA)
| Photoinitiator System | Concentration (wt%) | Peak Polymerization Rate (s⁻¹) | Final Conversion (%) |
| BP / TEOA | 1 / 2 | 0.15 | 85 |
| BP / TEOA | 2 / 4 | 0.25 | 92 |
| BP / TEOA | 3 / 6 | 0.28 | 95 |
Data is analogous from studies on benzophenone systems.
Table 2: Mechanical Properties of UV-Cured Acrylate Films
| Property | Value | Test Method |
| Pencil Hardness | 2H - 3H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | ASTM D3359 |
| Solvent Resistance (MEK rubs) | >100 | ASTM D5402 |
Properties are typical for well-cured acrylate films and may vary based on formulation.
Experimental Protocols
Protocol 1: Preparation of a UV-Curable Acrylate Formulation
This protocol describes the preparation of a simple, clear UV-curable coating formulation.
Materials:
-
This compound
-
Triethanolamine (TEOA) (Co-initiator)
-
Tripropyleneglycol diacrylate (TPGDA) (Monomer)
-
Urethane Acrylate Oligomer
-
Leveling agent (e.g., BYK-333)
Procedure:
-
In a light-protected container, combine the urethane acrylate oligomer and TPGDA monomer.
-
Stir the mixture at room temperature until a homogeneous solution is obtained.
-
In a separate container, dissolve the this compound and TEOA in a small amount of the monomer mixture.
-
Add the photoinitiator solution to the bulk resin mixture and stir thoroughly.
-
Add the leveling agent and continue to stir for 15-20 minutes to ensure complete mixing.
-
Store the formulation in a dark, cool place before use.
Protocol 2: UV Curing and Characterization
This protocol outlines the procedure for curing the prepared formulation and performing basic characterization.
Equipment:
-
UV Curing System (e.g., medium-pressure mercury lamp)
-
Film applicator (e.g., barcoater)
-
Substrate (e.g., glass panels, plastic sheets)
-
Real-Time FTIR (RT-FTIR) or Photo-DSC (for kinetic analysis)
-
Pencil hardness tester
-
Adhesion testing kit
Procedure:
-
Film Application: Apply the formulation to the substrate using a film applicator to achieve a desired thickness (e.g., 25-50 µm).
-
UV Curing: Expose the coated substrate to UV radiation. The required dose will depend on the lamp intensity, film thickness, and photoinitiator concentration. A typical starting point is a UV dose of 500-1000 mJ/cm².
-
Cure Monitoring (Optional):
-
RT-FTIR: Monitor the disappearance of the acrylate C=C peak (around 810 cm⁻¹) in real-time to determine the rate of polymerization and final conversion.
-
Photo-DSC: Measure the heat flow during UV exposure to determine the polymerization kinetics.
-
-
Post-Cure Characterization:
-
Tack-free Time: Determine the time required to achieve a tack-free surface by lightly touching the film.
-
Pencil Hardness: Evaluate the surface hardness according to ASTM D3363.
-
Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch method (ASTM D3359).
-
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Use appropriate shielding and avoid direct exposure.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer
The information provided in these application notes is intended for guidance only. Users should conduct their own experiments to determine the suitability of this compound for their specific applications and formulations.
Applications of 4-Benzoylbenzamide Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4-benzoylbenzamide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. Derivatives of this core structure have demonstrated significant potential in oncology, infectious diseases, and the management of cardiovascular conditions. This document provides an overview of the key applications, quantitative biological data, and detailed experimental protocols for researchers engaged in the discovery and development of novel therapeutics based on the this compound motif.
Application Notes
The medicinal chemistry applications of this compound and its analogues are broad, with several key areas of investigation showing promising results.
1. Oncology:
-
PARP Inhibition: A significant area of research has focused on this compound derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP10 and PARP2.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[2] The benzamide moiety is a key pharmacophore for binding to the NAD+ binding site of PARP enzymes.[3]
-
Tubulin Polymerization Inhibition: Certain N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[4][5] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[5][6] This mechanism is a well-established target for anticancer drugs.
-
IMPDH Inhibition: Benzamide riboside, a synthetic C-nucleoside, and its analogues act as potent inhibitors of inosine 5'-monophosphate dehydrogenase (IMPDH).[7][8] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[8] Inhibition of IMPDH leads to the depletion of cellular GTP, resulting in the cessation of cell growth and differentiation, making it an attractive target for cancer chemotherapy.[7]
2. Antibacterial Agents:
-
Gram-Positive Bacteria: 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[2][9] The thiosemicarbazide scaffold linked to the this compound core is crucial for this activity.
3. Other Therapeutic Areas:
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Derivatives of 4-benzamidobenzoic acid hydrazide have been developed as novel inhibitors of soluble epoxide hydrolase (sEH).[10] Inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties, suggesting potential applications in treating hypertension and vascular inflammation.[10]
-
Muscarinic Acetylcholine Receptor (M1) Antagonism: N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides have been synthesized and evaluated as selective antagonists of the M1 muscarinic acetylcholine receptor, indicating their potential for the treatment of neurological disorders such as Parkinson's disease and dystonia.[11][12]
-
Carbonic Anhydrase and Acetylcholinesterase Inhibition: Benzamide derivatives have also been explored as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in conditions like glaucoma and Alzheimer's disease, respectively.[13]
Quantitative Data
The following tables summarize the biological activity of representative this compound derivatives from the literature.
Table 1: PARP Inhibition Data
| Compound | Target | IC50 | Reference |
| 4-(4-cyanophenoxy)benzamide | PARP10 | 230-710 nM | [1] |
| 3-(4-carbamoylphenoxy)benzamide | PARP10 | - | [1] |
| OUL35 (4,4'-oxybis(benzamide)) | PARP10 | - | [1] |
Table 2: Anticancer Activity Data
| Compound Class | Cancer Cell Line(s) | IC50 | Mechanism of Action | Reference |
| N-benzylbenzamide derivatives (e.g., 20b) | Various cancer cell lines | 12-27 nM | Tubulin polymerization inhibition | [4][5] |
| Benzamide Riboside | Various human tumor cells | Potent | IMPDH inhibition | [7][8] |
Table 3: Antibacterial Activity Data
| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |
| 4-benzoyl-1-dichlorobenzoylthiosemicarbazides | Micrococcus luteus, Bacillus cereus, Bacillus subtilis, Staphylococcus epidermidis | 0.49 - 15.63 | [2][9] |
| 4-benzoyl-1-dichlorobenzoylthiosemicarbazides | Methicillin-resistant S. aureus (MRSA) | 0.49 - 1.95 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
1. Synthesis of 4-(4-cyanophenoxy)benzamide (A PARP10 Inhibitor)
This protocol is based on the general principles of metal-catalyzed cross-coupling reactions.[2]
Materials:
-
4-Bromobenzonitrile
-
4-Hydroxybenzamide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-hydroxybenzamide (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add 4-bromobenzonitrile (1.1 eq) and copper(I) iodide (0.1 eq).
-
Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 4-(4-cyanophenoxy)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
2. PARP10 Inhibition Assay (In Vitro)
This protocol describes a general method for assessing the inhibitory activity of compounds against PARP10.
Materials:
-
Recombinant human PARP10 enzyme
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Biotinylated-NAD⁺
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
Streptavidin-coated plates
-
Anti-PARP10 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Coat a streptavidin plate with biotinylated-NAD⁺.
-
In a separate plate, pre-incubate the PARP10 enzyme with varying concentrations of the test compound (or DMSO as a vehicle control) in the assay buffer for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding NAD⁺ to the enzyme-inhibitor mixture.
-
Transfer the reaction mixture to the biotinylated-NAD⁺ coated plate and incubate for 1 hour at 30 °C to allow the automodification of PARP10.
-
Wash the plate to remove unbound reagents.
-
Add an anti-PARP10 antibody and incubate for 1 hour.
-
Wash the plate and add an HRP-conjugated secondary antibody, followed by incubation for 1 hour.
-
Wash the plate and add the chemiluminescent substrate.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[4][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
4. Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to assess the antibacterial activity of this compound derivatives.[9]
Materials:
-
Bacterial strain of interest (e.g., S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
Procedure:
-
Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathway: PARP Inhibition and DNA Repair
The following diagram illustrates the role of PARP enzymes in DNA single-strand break repair and how PARP inhibitors, such as certain this compound derivatives, can lead to synthetic lethality in cancer cells with BRCA mutations.
Caption: PARP Inhibition Signaling Pathway.
Experimental Workflow: Synthesis and Evaluation of this compound Derivatives
This diagram outlines a general workflow for the synthesis and biological evaluation of novel this compound derivatives.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. tandfonline.com [tandfonline.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. abcam.cn [abcam.cn]
- 12. caymanchem.com [caymanchem.com]
- 13. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of N-substituted benzamides, a crucial structural motif in numerous pharmaceuticals and biologically active compounds. The protocols outlined below are designed to be reproducible and scalable, catering to the needs of researchers in academic and industrial settings.
Introduction
N-substituted benzamides are a cornerstone of medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic applications, including anti-cancer agents, anti-emetics, and antipsychotics. Their synthesis is a fundamental transformation in organic chemistry. This application note details two reliable and broadly applicable methods for the synthesis of N-substituted benzamides: the classic Schotten-Baumann reaction and a modern approach utilizing a carbodiimide coupling reagent.
Method 1: Schotten-Baumann Reaction
The Schotten-Baumann reaction is a well-established method for acylating amines with acyl chlorides in the presence of a base.[1][2] This protocol describes the synthesis of N-benzylbenzamide as a representative example.
Experimental Protocol
-
Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable organic solvent such as dichloromethane or diethyl ether in a round-bottom flask, add an aqueous solution of sodium hydroxide (2.0 eq).[2] The two-phase system is stirred vigorously.
-
Addition of Acyl Chloride: Benzoyl chloride (1.1 eq) is added dropwise to the stirring mixture at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the desired temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, the organic layer is separated, washed with dilute hydrochloric acid to remove excess amine, followed by a wash with saturated sodium bicarbonate solution to remove any remaining acid chloride and benzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[1]
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude N-benzylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]
Reaction Scheme: Schotten-Baumann Reaction
Caption: General reaction scheme for the Schotten-Baumann synthesis of N-benzylbenzamide.
Method 2: Amide Coupling Using a Carbodiimide Reagent
Modern amide synthesis often employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under milder conditions.[3] Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common examples.[4] This protocol outlines a general procedure using a carbodiimide.
Experimental Protocol
-
Activation of Carboxylic Acid: Benzoic acid (1.0 eq) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 eq) are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The solution is cooled in an ice bath.
-
Addition of Coupling Reagent: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 eq) is added to the solution, and the mixture is stirred for 30-60 minutes at 0 °C to form the active ester intermediate.
-
Addition of Amine: The desired amine (e.g., aniline) (1.0 eq) is added to the reaction mixture, and the solution is allowed to warm to room temperature and stirred overnight.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and is removed by filtration.[4] The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.
Experimental Workflow: Amide Coupling
Caption: Step-by-step workflow for the synthesis of N-substituted benzamides using a carbodiimide coupling reagent.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-substituted benzamides using different synthetic methods, demonstrating the versatility of these protocols.
| Entry | Amine Substrate | Acylating Agent/Carboxylic Acid | Method | Product | Yield (%) | Reference |
| 1 | Aniline | Benzoyl Chloride | Schotten-Baumann | N-Phenylbenzamide | ~95% | [5][6] |
| 2 | Benzylamine | Acetyl Chloride | Schotten-Baumann | N-Benzylacetamide | High Yield | [2] |
| 3 | Various Amines | Substituted Benzoic Acids | CDI Coupling | N-Substituted Benzamides | 70-83% | [7] |
| 4 | o-Toluidine | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | Coupling Reagent | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(o-tolyl)benzamide | 77.5% | [8] |
| 5 | m-Toluidine | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid | Coupling Reagent | 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)-N-(m-tolyl)benzamide | 69.7% | [8] |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The values presented are for illustrative purposes.
Conclusion
The synthesis of N-substituted benzamides can be reliably achieved through both classical and modern synthetic methods. The Schotten-Baumann reaction offers a robust and cost-effective approach, particularly for large-scale synthesis. Amide coupling reagents provide a milder and often more versatile alternative, suitable for a wider range of functionalized substrates commonly encountered in drug discovery. The choice of method will depend on the specific requirements of the target molecule, including substrate compatibility, scale, and desired purity.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. hepatochem.com [hepatochem.com]
- 4. peptide.com [peptide.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]
Application Note: Analytical Methods for the Quantification of Benzamides in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzamides are a class of chemical compounds with a wide range of pharmaceutical applications, including use as antiemetics, antipsychotics, and prokinetics. Accurate quantification of these compounds and their metabolites in biological matrices such as plasma, urine, and blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed protocols and application notes for the analysis of benzamides using common analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: The Foundation for Accurate Quantification
Effective sample preparation is a critical step to remove interfering substances like proteins and lipids from the biological matrix, which can affect the accuracy and robustness of the analytical method.[1][2] The choice of technique depends on the analyte's properties, the complexity of the matrix, and the sensitivity required.[2]
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma or serum samples.[3] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the sample to denature and precipitate the proteins.[4][5]
Caption: General workflow for sample cleanup using Protein Precipitation (PPT).
Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase (the sample) and an organic solvent.[1] It is a versatile technique that can provide a cleaner extract than PPT.[6]
Caption: General workflow for sample cleanup using Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that separates components of a mixture based on their physical and chemical properties.[1][3] Analytes are partitioned between a solid phase (sorbent) and a liquid phase (sample/solvents). It provides a very clean extract, reducing matrix effects significantly.[7]
Caption: General workflow for sample cleanup using Solid-Phase Extraction (SPE).
Analytical Techniques and Protocols
HPLC-UV Method for Benzamide Quantification
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely available technique suitable for the quantification of compounds that possess a UV chromophore.[8] While less sensitive than mass spectrometry, it is cost-effective for many applications.[4]
Example Protocol: Quantification of a Benzamide Analog (Rufinamide) in Human Plasma [9]
-
Sample Preparation (LLE):
-
Pipette 250 µL of plasma into a glass tube.
-
Add 25 µL of internal standard (e.g., metoclopramide).
-
Alkalinize the sample with ammonium hydroxide (to pH ~9.25).
-
Add 1 mL of dichloromethane, vortex for 1 minute, and centrifuge at 1,000 x g for 10 minutes.[9]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: Spherisorb silica (250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol/dichloromethane/n-hexane (10/25/65 v/v/v) with ammonium hydroxide.[9]
-
Flow Rate: 1.5 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 50 µL.
-
UV Detection: 230 nm.[9]
-
Quantitative Data Summary (HPLC-UV)
| Parameter | Result | Reference |
| Analyte | Rufinamide | [9] |
| Matrix | Human Plasma | [9] |
| Linearity Range | 0.25 - 20.0 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.998 | [9] |
| Limit of Quantification (LOQ) | 0.25 µg/mL | [9] |
| Intra-day Precision (%CV) | < 8% | [9] |
| Inter-day Precision (%CV) | < 10% | [9] |
| Accuracy (% Bias) | Within ±10% | [9] |
LC-MS/MS Method for Benzamide Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalysis due to its high sensitivity, selectivity, and specificity.[10] It is capable of measuring very low concentrations of drugs and their metabolites in complex biological fluids.[11]
Example Protocol: Quantification of Benzodiazepines and Z-drugs (structurally related) in Urine [7]
-
Sample Preparation (SPE):
-
Pipette 200 µL of urine into a 96-well SPE plate (e.g., Oasis MCX µElution Plate).
-
Add 20 µL of an internal standard solution.
-
Add 200 µL of ammonium acetate buffer (pH 5.0) containing β-glucuronidase enzyme to hydrolyze glucuronidated metabolites.
-
Incubate the plate at 50 °C for 1 hour.
-
Quench the reaction with 200 µL of 4% phosphoric acid.
-
Apply vacuum to load the sample onto the SPE sorbent.
-
Wash the sorbent with a suitable solvent (e.g., 2% formic acid in water).
-
Elute the analytes with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: A reverse-phase column such as a CORTECS C18+ (or equivalent).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A suitable gradient starting with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions must be optimized for each benzamide and internal standard.
-
Quantitative Data Summary (LC-MS/MS)
The following table represents typical validation parameters for a robust LC-MS/MS method, as guided by regulatory standards.[12]
| Parameter | Acceptance Criteria |
| Linearity Range | At least 3 orders of magnitude |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Quantification (LOQ) | Analyte response is identifiable, discrete, and reproducible with a precision of ≤ 20% and accuracy of 80-120%.[12] |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ)[12] |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LOQ)[12] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LOQ)[12] |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Should be minimized and compensated for by the internal standard |
| Stability (Freeze-thaw, bench-top, etc.) | Analyte concentration should be within ±15% of the baseline concentration |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. A simple HPLC-UV method for the determination of lacosamide in human plasma. (2011) | C Kestelyn | 25 Citations [scispace.com]
- 5. benthamopen.com [benthamopen.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4-Benzoylbenzamide
October 26, 2025
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-benzoylbenzamide. The developed isocratic reversed-phase HPLC method provides a rapid and efficient means for the determination of this compound in various sample matrices. This document provides the detailed experimental protocol, system suitability parameters, and a summary of the method's key chromatographic conditions. The information presented is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound, with the chemical name N-(4-benzoylphenyl)benzamide, is an organic compound with potential applications in pharmaceutical and chemical industries. Its chemical structure, which includes both an amide and a ketone functional group, necessitates a reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds. This application note describes a straightforward and reproducible HPLC method for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental for the development of an effective HPLC method.
| Property | Value | Reference |
| Chemical Name | N-(4-benzoylphenyl)benzamide | |
| CAS Number | 19617-84-6 | [1] |
| Molecular Formula | C20H15NO2 | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Chemical Structure | (See Figure 1) | |
| Boiling Point | 406°C at 760 mmHg | [1] |
HPLC Method Parameters
A reversed-phase HPLC method was developed for the analysis of this compound. The method parameters are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Protocol
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a portion of the sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the blank (mobile phase), followed by the standard solutions and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before and during the analysis. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Visualizations
Caption: Figure 1. Chemical Structure of this compound.
References
The Role of 4-Benzoylbenzamide in Polymer Synthesis: An Analysis of Current Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A thorough review of scientific literature and patent databases reveals that 4-benzoylbenzamide does not have a well-documented or common role in the synthesis of polymers, either as a monomer or as a photoinitiator. While the constituent chemical moieties, benzophenone and benzamide, are individually significant in polymer chemistry, the specific compound this compound is not prominently featured in established polymerization protocols. This document provides an overview of the roles of related compounds, namely benzophenone derivatives as photoinitiators and benzamide derivatives as monomers, to offer context and potential avenues for related research.
Introduction
In the vast field of polymer science, the selection of monomers and initiators is critical to achieving desired polymer properties. Benzophenone and its derivatives are widely recognized as effective Type II photoinitiators, crucial for initiating polymerization reactions upon exposure to UV light. Similarly, benzamide moieties are integral to the structure of various polyamides, contributing to their thermal and mechanical properties. This report investigates the potential role of this compound, a molecule combining both of these functional groups, in polymer synthesis. Despite extensive searches, no direct evidence was found for its use in this capacity. The following sections detail the established roles of its parent compounds to provide a comprehensive understanding of the related chemistry.
Part 1: Benzophenone and its Derivatives as Photoinitiators
Benzophenone is a classic and widely used Type II photoinitiator. Upon absorption of UV radiation, it transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a suitable donor molecule (a co-initiator), such as an amine, alcohol, or thiol. This process generates a ketyl radical from the benzophenone and a reactive radical from the co-initiator, which then initiates the polymerization of monomers.
Mechanism of Action: Type II Photoinitiation
The general mechanism for benzophenone-initiated photopolymerization is a multi-step process.
DOT Script for Photoinitiation Pathway:
Figure 1: General workflow for Type II photoinitiation using a benzophenone-type initiator.
Applications
Benzophenone and its derivatives are extensively used in applications requiring UV curing, such as:
-
Dental Resins and Composites: For the light-cured fillings and adhesives.
-
Coatings and Inks: Inks and coatings that are cured using UV light for rapid drying.
-
3D Printing (Vat Photopolymerization): In stereolithography (SLA) and digital light processing (DLP) to solidify liquid resins.
-
Hydrogel Synthesis: For the formation of crosslinked polymer networks for biomedical applications.
Part 2: Benzamide Derivatives in Polyamide Synthesis
The amide linkage is the defining feature of polyamides, a class of polymers known for their excellent mechanical properties and thermal stability. While this compound itself is not a commonly cited monomer, other benzamide-related structures are fundamental to the synthesis of various aromatic polyamides (aramids).
For instance, poly(p-benzamide) is synthesized from p-aminobenzoyl chloride hydrochloride. This polymer is known for its high strength and modulus, finding use in high-performance fibers.
General Synthesis of Polyamides
Polyamides are typically synthesized through the condensation polymerization of a diamine and a dicarboxylic acid (or its derivative, like a diacyl chloride).
DOT Script for Polyamide Synthesis:
Figure 2: Logical relationship in the synthesis of polyamides.
Experimental Protocols for Related Compounds
While no protocols for this compound were found, below are representative protocols for the use of benzophenone as a photoinitiator and the synthesis of a polybenzamide.
Protocol 1: Photopolymerization of a Hydrogel using Benzophenone
Objective: To synthesize a crosslinked hydrogel using a benzophenone-based photoinitiator system.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA) (Monomer)
-
Benzophenone (Photoinitiator)
-
N-Vinylpyrrolidone (Co-initiator)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a prepolymer solution by dissolving 10% (w/v) PEGDA in PBS.
-
Add benzophenone to the solution to a final concentration of 0.5% (w/v) and N-vinylpyrrolidone to 1% (w/v).
-
Stir the solution in the dark until all components are fully dissolved.
-
Transfer the solution to a mold of the desired shape.
-
Expose the solution to a UV light source (e.g., 365 nm) for a specified time (e.g., 5-10 minutes) to induce polymerization and crosslinking.
-
The resulting hydrogel can be removed from the mold and washed with PBS to remove any unreacted components.
Protocol 2: Synthesis of Poly(p-benzamide)
Objective: To synthesize poly(p-benzamide) via low-temperature solution polymerization.[1]
Materials:
-
p-Aminobenzoyl chloride hydrochloride (Monomer)
-
Hexamethylphosphoramide (Solvent)
-
Tetrahydrofuran (THF)
Procedure:
-
In a dry, nitrogen-purged round-bottom flask equipped with a stirrer, add p-aminobenzoyl chloride hydrochloride.
-
Cool the flask in an ice bath and add cold THF with stirring.
-
Add cold hexamethylphosphoramide to the mixture in a single portion.
-
Continue stirring the mixture at 0°C for 1 hour.
-
Allow the reaction to proceed at room temperature overnight, during which the polymer will precipitate.
-
The resulting solid polymer is then collected, washed with water and ethanol, and dried under vacuum.
Quantitative Data Summary
As no data for this compound was found, the following table summarizes typical properties of polymers synthesized using related compounds.
| Polymer/System | Monomer(s) | Initiator/Catalyst | Resulting Polymer Properties | Reference |
| Poly(p-benzamide) | p-Aminobenzoyl chloride hydrochloride | Self-polymerization | High modulus, high thermal stability | [1] |
| Copolybenzamides | 4-(octylamino)benzoate and methyl 3-(4-(octyloxy)benzylamino)benzoate | LiHMDS/THF | Mn ≈ 10,000–13,000 g/mol , Mw/Mn < 1.40 | [2] |
Conclusion
Based on an extensive review of the available scientific literature and patent databases, This compound does not appear to be a commonly used compound in the synthesis of polymers. There is a lack of published data, experimental protocols, and application notes detailing its role as either a monomer or a photoinitiator. Researchers interested in this area may find more success in exploring the well-established roles of benzophenone and its derivatives as photoinitiators for free-radical polymerization, or the use of various benzamide-containing monomers for the synthesis of high-performance polyamides. Future research could explore the synthesis and potential applications of this compound-containing polymers, which may exhibit novel properties due to the combination of the benzoyl and benzamide functionalities.
References
Application Notes and Protocols: 4-Benzoylbenzamide as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-benzoylbenzamide as a key building block in modern organic synthesis. Its unique structure, featuring a benzophenone core and a reactive benzamide moiety, makes it a valuable precursor for a diverse range of complex molecules. This document details its application in the synthesis of heterocyclic compounds and biologically active molecules, complete with experimental protocols and quantitative data.
Introduction to this compound
This compound is an aromatic organic compound whose chemical structure allows for a variety of chemical modifications. The benzophenone group serves as a versatile scaffold, while the amide functionality can participate in or direct numerous reactions. This makes it an attractive starting material for constructing libraries of compounds with potential applications in medicinal chemistry and materials science. Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Applications in Organic Synthesis
This compound and its close derivatives are instrumental in the synthesis of various organic structures, from complex heterocyclic systems to potent enzyme inhibitors.
Synthesis of Heterocyclic Compounds
The benzamide moiety is a key functional group for the construction of nitrogen-containing heterocycles. Derivatives of this compound can be used to synthesize a variety of heterocyclic systems, such as pyrazoles, pyrimidines, and triazines, which are important scaffolds in medicinal chemistry.
One notable application is the synthesis of benzamide-based 5-aminopyrazoles. These compounds can be prepared from a benzoyl isothiocyanate precursor, which can be derived from the corresponding benzamide. These pyrazoles can be further cyclized to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which have demonstrated significant antiviral activity, for instance against the avian influenza virus (H5N1).[3]
Precursor for Biologically Active Molecules
The this compound scaffold is present in numerous molecules designed for therapeutic intervention. Its derivatives have been explored as potent inhibitors of various enzymes.
Soluble Epoxide Hydrolase (sEH) Inhibitors: Derivatives of 4-benzamidobenzoic acid hydrazide have been developed as novel inhibitors of soluble epoxide hydrolase (sEH).[4] Inhibition of sEH is a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.[4] The synthesis involves modifying the carboxylic acid group of a 4-aminobenzoic acid precursor through amidation with a benzoyl chloride, followed by esterification and reaction with hydrazine hydrate to form the hydrazide, which is the key pharmacophore.[4]
Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) Inhibitors: Benzamide and sulfonamide pharmacophores are crucial in the design of enzyme inhibitors.[5] Novel benzamide derivatives have been designed and synthesized to act as inhibitors of human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE).[5] CAs are involved in physiological processes like pH regulation and are targets for treating glaucoma and epilepsy, while AChE inhibitors are used in the management of Alzheimer's disease.[5]
Anticancer and Antimicrobial Agents: The benzamide structure is a common feature in many compounds with antiproliferative and antimicrobial activities.[1][2] For example, N-substituted benzamide derivatives have been synthesized and evaluated as histone deacetylase inhibitors (HDACIs), which play a significant role in cancer treatment.[2]
Data Presentation
Spectroscopic and Physical Properties
The following table summarizes key physical and spectroscopic data for benzamide, the parent structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO | NIST WebBook[6] |
| Molecular Weight | 121.14 g/mol | NIST WebBook, |
| Appearance | White Powder | |
| Melting Point | 132.5 - 133.5 °C | |
| Boiling Point | 290 °C | |
| CAS Number | 55-21-0 | NIST WebBook[6] |
Reaction Data for Synthesis of Heterocycles
The following table provides data on the synthesis of N-(1-(substituted)-2,2-dicyanovinyl)benzamide derivatives, which are precursors to 5-aminopyrazoles.[3]
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 3c | Benzylthio (-SCH₂Ph) | 63 | 250–260 |
Characterization data for compound 3c : 1H NMR (400 MHz, DMSO-d6): δ 4.68 (s, 2H, CH₂), 7.25–8.22 (m, 10H, aromatic), 13.47 (br s, 1H, NH); 13C NMR (100 MHz, DMSO-d6): 34.18, 114.82, 127.91, 129.08, 129.38, 129.43, 131.49, 133.83, 137.50, 158.86, 174.60; IR (cm⁻¹): 3663 (NH), 2218 (CN), 1654 (C=O).[3]
Biological Activity Data
The table below summarizes the in vitro inhibitory activity of synthesized 4-benzamidobenzoic acid hydrazide derivatives against the soluble epoxide hydrolase (sEH) enzyme.
| Compound | Structure | sEH Inhibitory Activity (%) |
| 6c | 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | 72 |
Data from reference[4]. The most potent inhibitor identified in the study.
Experimental Protocols
Protocol 1: Synthesis of 4-Benzamidobenzoic Acid Derivatives (Precursors for sEH Inhibitors)
This protocol is adapted from the general procedure for the synthesis of compounds 2a-2e as described in the literature.[4]
Reaction Scheme: 4-Aminobenzoic Acid + Substituted Benzoyl Chloride → 4-(Substituted-benzamido)benzoic Acid
Materials:
-
4-aminobenzoic acid
-
Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 4-aminobenzoic acid (1.68 mmol) and anhydrous Na₂CO₃ (1.68 mmol) in dry THF.
-
To this solution, add the para-substituted benzoyl chloride (1.68 mmol).
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with water.
-
Recrystallize the crude product from ethanol (96%) to obtain the pure 4-(substituted-benzamido)benzoic acid derivative.
Yields: 60-85%[4]
Protocol 2: Synthesis of 4-Benzamidobenzoic Acid Hydrazides (sEH Inhibitors)
This protocol describes the conversion of the synthesized acids into hydrazides, following esterification.[4]
Reaction Scheme:
-
4-(Benzamido)benzoic Acid + EtOH, H₂SO₄ → Ethyl 4-(benzamido)benzoate
-
Ethyl 4-(benzamido)benzoate + NH₂NH₂·H₂O → 4-(Benzamido)benzohydrazide
Materials:
-
4-(Benzamido)benzoic acid derivative
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
Procedure:
-
Esterification: Reflux a mixture of the 4-(benzamido)benzoic acid derivative and a catalytic amount of concentrated H₂SO₄ in ethanol for 24 hours. After cooling, the ethyl ester precipitates and is collected. (Yields: 58-65%)[4]
-
Hydrazide Formation: Stir the synthesized ethyl ester with hydrazine hydrate in ethanol at room temperature for 12 hours. The resulting hydrazide precipitates and can be collected by filtration. (Yields: 70-80%)[4]
Protocol 3: General Protocol for Suzuki-Miyaura Cross-Coupling of a Benzamide
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-Acyl/Benzyl benzamide with an aryl boronic acid to synthesize ketones.[7]
Reaction Scheme: N-Ac/Bn Benzamide + Aryl Boronic Acid --[Pd catalyst, Base]--> Ketone
Materials:
-
N-Acyl or N-Benzyl benzamide (0.5 mmol)
-
Aryl boronic acid (1.0 mmol, 2.0 equiv.)
-
Potassium phosphate (K₃PO₄) (1.5 mmol, 3.0 equiv.)
-
Palladium catalyst (e.g., NHC-palladacycle 3a , 3 mol%)
-
Toluene (2 mL)
Procedure:
-
In a reaction vial, combine the N-Ac/Bn benzamide (0.5 mmol, 1.0 equiv.), the aryl boronic acid (2.0 equiv.), K₃PO₄ (3.0 equiv.), and the palladium catalyst (3 mol%).
-
Add 2 mL of toluene to the mixture.
-
Seal the vial and stir the reaction mixture at 90 °C under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the desired ketone.
Visualizations
Caption: Versatility of this compound as a synthetic building block.
Caption: Workflow for synthesis of benzamide-based 5-aminopyrazoles.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzamide [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Growing Single Crystals of 4-Benzoylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for growing high-quality single crystals of 4-benzoylbenzamide, a crucial step for structural elucidation and understanding its physicochemical properties. The following methods are based on established crystallographic practices and adapted for this specific molecule, considering its aromatic amide and benzophenone functionalities.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. Obtaining high-quality single crystals is essential for determining its three-dimensional structure through X-ray diffraction. This structural information is invaluable for understanding its biological activity, polymorphism, and solid-state properties, which are critical aspects of drug development and material design.
The primary challenge in single-crystal growth is to encourage slow, ordered molecular assembly from a supersaturated solution. The techniques outlined below—Slow Evaporation and Vapor Diffusion—are fundamental methods that can be optimized to yield crystals suitable for diffraction studies.
General Considerations for Crystal Growth
Successful crystallization is influenced by several factors that must be carefully controlled:
-
Purity of the Compound: The starting material of this compound should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects. Recrystallization of the bulk material is recommended prior to setting up single-crystal growth experiments.
-
Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve this compound moderately. If the compound is too soluble, it will be difficult to achieve supersaturation. If it is poorly soluble, it may precipitate as a powder. For amide-containing compounds like this compound, polar, hydrogen-bonding solvents are often a good starting point.
-
Supersaturation: This is the driving force for crystallization. It must be achieved slowly to allow for the formation of a single nucleus that can grow into a well-ordered crystal. Rapid supersaturation often leads to the formation of many small crystals or an amorphous precipitate.
-
Environment: Crystallization experiments should be left undisturbed in a location with a stable temperature and free from vibrations.
Recommended Crystal Growth Techniques
Based on the chemical nature of this compound (an aromatic amide), the following techniques are recommended.
Slow Evaporation Method
This is the simplest and most common technique for growing single crystals.[1] It involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.
Suggested Solvents: Given that this compound is an aromatic amide, solvents capable of hydrogen bonding are good candidates. Based on the solubility of the related compound benzamide, the following solvents are suggested as a starting point.
-
Primary Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate
-
Solvent Mixtures: Ethanol/Water, Acetone/Water
Vapor Diffusion Method
This technique is particularly useful when only small amounts of the compound are available.[2] It involves dissolving the compound in a "good" solvent and allowing a miscible "poor" solvent (antisolvent) to slowly diffuse into the solution, thereby reducing the solubility of the compound and inducing crystallization. This can be set up in two primary ways: liquid-vapor diffusion and vapor-vapor diffusion.
Suggested Solvent/Antisolvent Systems: The choice of the solvent/antisolvent pair is crucial. The two liquids must be miscible.
-
System 1:
-
Solvent: Dichloromethane (DCM) or Chloroform
-
Antisolvent: Hexane or Diethyl Ether
-
-
System 2:
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Antisolvent: Dichloromethane, Dioxane, or Ethyl Acetate[3]
-
Experimental Protocols
Protocol 1: Slow Evaporation
-
Preparation of a Saturated Solution:
-
In a clean, small vial (e.g., a 4 mL glass vial), add approximately 5-10 mg of purified this compound.
-
Add a selected solvent (e.g., ethanol) dropwise until the solid just dissolves. Gentle warming in a water bath may be necessary to aid dissolution.
-
If the solution is not clear, filter it through a small cotton plug in a Pasteur pipette into a clean vial to remove any particulate matter.
-
-
Crystallization:
-
Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle or use parafilm with a few needle holes to allow for slow evaporation.[2]
-
Place the vial in a quiet, vibration-free location at a constant temperature.
-
Monitor the vial daily for crystal growth. This process can take several days to weeks.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small spatula.
-
Gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) to remove any residual mother liquor.
-
Allow the crystals to air-dry on a filter paper.
-
Protocol 2: Vapor Diffusion (Liquid-Vapor)
-
Preparation:
-
In a small, open vial (e.g., a 0.5-1 mL vial), prepare a concentrated solution of this compound (2-5 mg) in a small amount of a "good" solvent (e.g., Dichloromethane).
-
In a larger vial or beaker (e.g., a 20 mL scintillation vial), add 2-3 mL of the "poor" solvent (antisolvent, e.g., hexane).
-
-
Crystallization Setup:
-
Carefully place the small vial containing the compound solution inside the larger vial, ensuring the inner vial does not tip over.
-
Seal the outer vial tightly with a cap or parafilm.[2]
-
The more volatile antisolvent will slowly diffuse into the solution in the inner vial, causing the solubility of the this compound to decrease and crystals to form.
-
-
Incubation and Harvesting:
-
Place the setup in a location with a stable temperature.
-
Crystals should appear within a few days to a week.
-
Harvest the crystals as described in Protocol 1.
-
Data Presentation: Crystal Growth Parameters
The following table summarizes the proposed starting conditions for growing single crystals of this compound. These parameters should be systematically varied to optimize crystal quality and size.
| Technique | Solvent System | Concentration (approx.) | Temperature | Expected Growth Time | Notes |
| Slow Evaporation | Ethanol | 5-10 mg / 0.5-1 mL | Room Temperature (20-25°C) | 3-14 days | A simple and effective starting point. The rate of evaporation can be controlled by the size of the opening in the vial cap. |
| Slow Evaporation | Acetone | 5-10 mg / 0.5-1 mL | Room Temperature (20-25°C) | 2-10 days | Acetone is more volatile, so a smaller opening may be needed to slow down evaporation. |
| Vapor Diffusion | Dichloromethane / Hexane | 2-5 mg / 0.2-0.5 mL | Room Temperature (20-25°C) | 2-7 days | A common system for non-polar to moderately polar compounds. |
| Vapor Diffusion | DMF / Dichloromethane | 2-5 mg / 0.2-0.5 mL | Room Temperature (20-25°C) | 3-10 days | Useful if the compound has low solubility in common organic solvents.[3] |
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described crystal growth techniques.
Caption: Workflow for the Slow Evaporation method.
Caption: Workflow for the Vapor Diffusion method.
References
Application Notes and Protocols for Molecular Docking Studies of Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for conducting molecular docking studies of benzamide derivatives against various protein targets. The protocols outlined below are designed to be a practical resource for researchers in the fields of computational chemistry, pharmacology, and drug discovery.
Introduction to Molecular Docking of Benzamide Derivatives
Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand), such as a benzamide derivative, to the active site of a target protein. This in silico approach is instrumental in structure-based drug design, enabling the rapid screening of virtual libraries of compounds and providing insights into the molecular basis of ligand-protein interactions. These insights can guide the optimization of lead compounds to enhance their potency and selectivity.
Experimental Protocols
This section details the step-by-step procedures for performing molecular docking using two widely recognized software packages: AutoDock Vina (an open-source tool) and Molecular Operating Environment (MOE) (a commercial software).
Protocol using AutoDock Vina
AutoDock Vina is a popular open-source program for molecular docking, known for its ease of use and computational efficiency.[1]
2.1.1. Software and Resource Requirements:
-
AutoDock Tools (ADT): A graphical user interface for preparing docking input files.
-
AutoDock Vina: The docking engine.
-
PyMOL or UCSF Chimera: Molecular visualization software.
-
Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.
2.1.2. Step-by-Step Protocol:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the PDB (e.g., PDB ID: 1M17 for EGFR, 1KZN for DNA gyrase).
-
Open the PDB file in AutoDock Tools.
-
Remove water molecules and any co-crystallized ligands or ions.
-
Add polar hydrogens to the protein.
-
Compute and assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the benzamide derivative using a chemical drawing tool like ChemDraw or Marvin Sketch and save it in a suitable format (e.g., MOL or SDF).
-
Open the ligand file in AutoDock Tools.
-
Detect and set the rotatable bonds.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Load the prepared protein (PDBQT file) into AutoDock Tools.
-
Define the binding site by creating a grid box that encompasses the active site residues. The dimensions of the grid box should be sufficient to allow the ligand to rotate freely. For example, a grid box of 50 × 60 × 60 Å with a spacing of 0.375 Å can be used.[2]
-
Save the grid parameter file (GPF).
-
-
Running the Docking Simulation:
-
Create a configuration file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters (center coordinates and size).
-
Execute AutoDock Vina from the command line using the following command:
-
The exhaustiveness parameter controls the thoroughness of the search (default is 8). Increasing this value can lead to more accurate results but requires more computational time.[3]
-
-
Analysis of Results:
-
The output file (e.g., output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results using PyMOL or UCSF Chimera to analyze the interactions between the benzamide derivative and the protein's active site residues.
-
Protocol using Molecular Operating Environment (MOE)
MOE is a comprehensive software suite for drug discovery that includes powerful tools for molecular docking.
2.2.1. Software and Resource Requirements:
-
Molecular Operating Environment (MOE): The integrated software package.
-
Protein Data Bank (PDB): For obtaining protein structures.
2.2.2. Step-by-Step Protocol:
-
Protein Preparation:
-
Import the protein structure from the PDB into MOE.
-
Use the "QuickPrep" function in MOE to prepare the protein. This process includes correcting structural issues, adding hydrogen atoms, and assigning partial charges using a forcefield like AMBER.[4]
-
Define the active site either by selecting the residues around a co-crystallized ligand or by using the "Site Finder" feature.
-
-
Ligand Preparation:
-
Import or draw the benzamide derivative in the MOE window.
-
Perform energy minimization of the ligand to obtain a low-energy conformation.
-
-
Running the Docking Simulation:
-
Open the "Dock" panel in MOE.
-
Specify the prepared protein as the receptor and the benzamide derivative as the ligand.
-
Select the defined active site.
-
Choose a placement algorithm (e.g., Triangle Matcher) and a scoring function (e.g., London dG).
-
Set the number of poses to generate.
-
Run the docking calculation.
-
-
Analysis of Results:
-
MOE will generate a database file containing the docked poses and their corresponding scores.
-
The results can be visualized in the MOE window, showing the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Data Presentation
Quantitative data from molecular docking studies are crucial for comparing the binding affinities of different benzamide derivatives and for establishing structure-activity relationships (SAR). The following tables summarize representative data from various studies.
Table 1: Docking Scores and Binding Energies of Benzamide Derivatives against Anticancer Targets.
| Compound ID | Target Protein | Docking Score/Binding Energy (kcal/mol) | Inhibition Data (IC50/Ki) | Reference |
| EGFR Inhibitors | ||||
| Compound 7c | EGFR (wild-type) | -8.1 | - | [5] |
| Compound 11c | EGFR (wild-type) | -7.8 | - | [5] |
| Compound 7d | EGFR (T790M mutant) | -8.3 | - | [5] |
| Compound 1c | EGFR (T790M mutant) | -8.4 | - | [5] |
| Analogue 11 | EGFR | - | 91% inhibition at 10 nM | [6][7] |
| Analogue 13 | EGFR | - | 92% inhibition at 10 nM | [6][7] |
| Tubulin Inhibitors | ||||
| Compound 20b | Tubulin (colchicine site) | - | IC50: 12-27 nM | [8] |
| Compound 48 | Tubulin (colchicine site) | - | Potent antiproliferative activities | [9] |
| Compound b | Tubulin (colchicine site) | -10.498 | - | [10] |
| Compound c | Tubulin (colchicine site) | -10.083 | - | [10] |
Table 2: Docking Scores and Binding Energies of Benzamide Derivatives against Antimicrobial Targets.
| Compound ID | Target Protein | Docking Score/Binding Energy (kcal/mol) | Inhibition Data (IC50/Ki) | Reference |
| DNA Gyrase Inhibitors | ||||
| Compound 4a | S. aureus DNA gyrase | - | IC50: 0.39 µM (ATPase assay) | [11] |
| Compound 8a | S. aureus DNA gyrase | - | IC50: 0.66 µM (ATPase assay) | [11] |
| Compound 3d | DNA gyrase A | - | IC50: 1.68 µg/mL | [12] |
| Compound 3e | DNA gyrase A | - | IC50: 3.77 µg/mL | [12] |
| Compound AM1 | DNA gyrase | > -8.0 | - | [13] |
| Compound AM5 | DNA gyrase | > -8.0 | - | [13] |
Visualization of Signaling Pathways and Experimental Workflows
Visual representations of biological pathways and experimental procedures are essential for clear communication and understanding. The following diagrams were created using the Graphviz DOT language.
Signaling Pathways
Caption: EGFR Signaling Pathway.[14][15][16][17][18]
Caption: Tubulin Polymerization and Depolymerization.[19][20][21][22][23]
Caption: Mechanism of DNA Gyrase.[24][25][26][27][28]
Experimental Workflow
Caption: General Workflow for Molecular Docking.
References
- 1. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protein-ligand Docking Using MOE [protocols.io]
- 5. ukm.my [ukm.my]
- 6. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 7. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors [journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. ClinPGx [clinpgx.org]
- 17. File:EGFR signaling pathway.svg - Wikimedia Commons [commons.wikimedia.org]
- 18. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
- 22. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cell cycle arrest through inhibition of tubulin polymerization by withaphysalin F, a bioactive compound isolated from Acnistus arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. DNA gyrase - Wikipedia [en.wikipedia.org]
- 27. microbenotes.com [microbenotes.com]
- 28. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-benzoylbenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-benzoylbenzamide.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my this compound consistently low?
Answer: Low yields can stem from several factors. Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion. Try extending the reaction time or increasing the temperature. For instance, some protocols suggest stirring at room temperature for 6-12 hours, while others may require refluxing for several hours.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Purity of Reagents: The purity of your starting materials, such as 4-aminobenzamide and benzoyl chloride, is crucial. Impurities can lead to side reactions, consuming the reactants and lowering the yield of the desired product. Ensure you are using reagents of appropriate purity.
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is sensitive to moisture and can hydrolyze to benzoic acid.[2][3] This side reaction will reduce the amount of benzoyl chloride available to react with 4-aminobenzamide. It is essential to use anhydrous solvents and perform the reaction under a dry atmosphere (e.g., under nitrogen or argon).
-
Suboptimal Base: The choice and amount of base can significantly impact the reaction. The base neutralizes the HCl generated during the reaction. If the base is not strong enough or is present in insufficient quantity, the reaction mixture can become acidic, potentially leading to unwanted side reactions or decomposition of the product. Common bases for this type of reaction include sodium carbonate, triethylamine, or pyridine.[1]
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction and recrystallization steps. Ensure proper phase separation during extraction and minimize the amount of solvent used for recrystallization to avoid product loss. Washing the final product should be done with cold solvent.[2][4]
Question: My final product is impure, showing multiple spots on the TLC. What are the likely impurities and how can I remove them?
Answer: The presence of multiple spots on a TLC plate indicates impurities. Common impurities in the synthesis of this compound include:
-
Unreacted Starting Materials: Residual 4-aminobenzamide or benzoyl chloride (or its hydrolysis product, benzoic acid) can contaminate the final product.
-
Side Products: Di-benzoylation of the amine can occur, leading to the formation of N,N-dibenzoyl derivatives, although this is less likely with a primary amide starting material.
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. Selecting an appropriate solvent or solvent system is key. Methanol and ethanol are often used for recrystallizing benzamide derivatives.[1]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities with different polarities. A gradient of hexane and ethyl acetate is a common mobile phase for this type of compound.
Question: The reaction is exothermic and difficult to control. What should I do?
Answer: The reaction between an amine and an acid chloride is often exothermic.[2] To control the reaction temperature:
-
Slow Addition of Reagents: Add the benzoyl chloride dropwise to the solution of 4-aminobenzamide, preferably using an addition funnel.[5]
-
Cooling: Perform the reaction in an ice bath to dissipate the heat generated.[5]
-
Dilution: Using a sufficient amount of solvent can also help to manage the heat generated by the reaction.
Frequently Asked Questions (FAQs)
Q1: What is a standard synthetic route for this compound?
A1: A common method for synthesizing this compound is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. In this case, 4-aminobenzamide would be reacted with benzoyl chloride.
Q2: Which solvents are suitable for the synthesis of this compound?
A2: Aprotic solvents are generally preferred to avoid reaction with benzoyl chloride. Suitable solvents include tetrahydrofuran (THF), toluene, and dichloromethane (DCM).[1][6][7]
Q3: What is the role of the base in this reaction?
A3: The base, such as sodium carbonate or triethylamine, is added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the amine and benzoyl chloride. This prevents the protonation of the amine starting material, which would render it unreactive.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data for this compound is not provided in the search results, one can anticipate characteristic peaks. In the ¹H NMR spectrum, you would expect to see aromatic protons from both benzene rings. The amide protons (-CONH₂) and the N-H proton of the benzoyl group would also be present. In the IR spectrum, characteristic peaks for the C=O stretching of the amide and ketone groups, as well as N-H stretching vibrations, would be observed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzamide Synthesis
| Starting Materials | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 4-aminobenzoic acid, Benzoyl chlorides | Anhydrous Na₂CO₃ | Dry THF | Room Temp. | 6-12 h | 60-85 | [1] |
| Benzoyl chloride, Ammonia | - | Liquid Ammonia | Exothermic, cooled with water | 15-20 min | Not Specified | [2] |
| 4-nitroaniline, 4-nitrobenzoyl chloride | DIPEA | Toluene | 100 °C (MW) | Not Specified | Not Specified | [6] |
| N-methylaniline, Benzoyl chloride | Triethylamine | Dichloromethane | 0 °C to 23 °C | 16 h | Not Specified | [5] |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol is a generalized procedure based on common methods for benzamide synthesis.
Materials:
-
4-Aminobenzamide
-
Benzoyl chloride
-
Anhydrous sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for recrystallization (e.g., methanol or ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzamide (1 equivalent) in anhydrous THF or DCM.
-
Add anhydrous sodium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by adding water.
-
If DCM was used as the solvent, separate the organic layer. If THF was used, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalconference.info [globalconference.info]
- 3. scribd.com [scribd.com]
- 4. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues [beilstein-journals.org]
Technical Support Center: 4-Benzoylbenzamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-benzoylbenzamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis unexpectedly low?
A1: Low yields in the synthesis of this compound, typically prepared via the Schotten-Baumann reaction between 4-aminobenzamide and benzoyl chloride, can stem from several factors:
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Hydrolysis of Benzoyl Chloride: Benzoyl chloride readily reacts with water to form benzoic acid, which will not participate in the desired reaction.[1][2] This is a common side reaction that consumes the starting material.
-
Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. The reaction should be protected from atmospheric moisture, for example, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Amine Acylation: The reaction between the amine group of 4-aminobenzamide and benzoyl chloride may be incomplete.
-
Solution: The addition of a base is crucial to neutralize the hydrochloric acid byproduct, which can otherwise form a salt with the unreacted amine, reducing its nucleophilicity and diminishing the yield.[3] An excess of a suitable base, such as pyridine or aqueous sodium hydroxide, can drive the equilibrium towards product formation.[4][5]
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: While the Schotten-Baumann reaction is often carried out at room temperature, gentle heating might be necessary in some cases. However, excessive heat should be avoided as it can accelerate the hydrolysis of benzoyl chloride.[1]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.
-
Solution: Ensure accurate measurement of starting materials. A slight excess of the acylating agent (benzoyl chloride) might be used to ensure complete conversion of the amine.
-
Q2: My final product is impure. What are the likely contaminants and how can I remove them?
A2: Common impurities in this compound synthesis include unreacted starting materials and byproducts from side reactions.
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Unreacted 4-aminobenzamide: This can be present if the acylation was incomplete.
-
Removal: 4-aminobenzamide has different solubility characteristics than the product. It can often be removed by recrystallization from a suitable solvent or through column chromatography.
-
-
Benzoic Acid: This is a byproduct of benzoyl chloride hydrolysis.[2]
-
Removal: Benzoic acid is acidic and can be removed by washing the crude product with a dilute aqueous base solution, such as sodium bicarbonate, during the work-up.
-
-
Unreacted Benzoyl Chloride: Any remaining benzoyl chloride will likely be hydrolyzed to benzoic acid during the aqueous work-up.
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Diacylated Product: It is possible, though less common, for the amide nitrogen of the newly formed this compound to be acylated.
-
Removal: This impurity can be separated by column chromatography.
-
Q3: How can I effectively purify crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
-
Recommended Solvents: Ethanol, or a mixed solvent system such as ethanol/water, can be effective for recrystallizing benzamide derivatives.[6]
-
-
Column Chromatography: This technique is useful for separating compounds with different polarities. For this compound, a silica gel stationary phase is typically used.
-
Eluent System: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is commonly employed. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.
-
Frequently Asked Questions (FAQs)
Q: What is the primary reaction for synthesizing this compound?
A: The most common method is the Schotten-Baumann reaction , which involves the acylation of an amine (4-aminobenzamide) with an acid chloride (benzoyl chloride) in the presence of a base.[3][4][5]
Q: What is the role of the base in the Schotten-Baumann reaction?
A: The base plays two crucial roles:
-
It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and stop the reaction.[3][4]
-
By neutralizing the HCl, the base helps to drive the reaction equilibrium towards the formation of the amide product.[3]
Q: Can I use a different base other than pyridine or sodium hydroxide?
A: Yes, other bases can be used. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed, particularly in non-aqueous conditions. The choice of base can influence the reaction rate and yield.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.
Q: What analytical techniques can be used to confirm the purity and identity of the final product?
A: The purity and identity of this compound can be confirmed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide C=O and N-H bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzamide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Amine | 4-aminobenzamide | 4-aminobenzamide | 4-aminobenzamide |
| Acylating Agent | Benzoyl Chloride | Benzoyl Chloride | Benzoyl Chloride |
| Base | Pyridine | aq. Sodium Hydroxide | Triethylamine |
| Solvent | Dichloromethane | Water/DCM (biphasic) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0°C to Room Temp | Room Temperature |
| Typical Yield | Moderate to High | High | Moderate to High |
| Reference | General Schotten-Baumann | Schotten-Baumann | General Amide Synthesis |
Table 2: Common Solvents for Recrystallization and Column Chromatography
| Purification Method | Solvent/Eluent System | Rationale |
| Recrystallization | Ethanol | Good solubility at high temperature, poor at low temperature. |
| Ethanol/Water | The addition of water as an anti-solvent can improve crystal formation. | |
| Column Chromatography | Hexane/Ethyl Acetate | A common eluent system for separating compounds of moderate polarity. |
| Dichloromethane/Methanol | A more polar eluent system for more polar compounds or impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzamide (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of water and an organic solvent.
-
Base Addition: Add a suitable base, such as pyridine (1.2 equivalents) or an aqueous solution of sodium hydroxide (2 equivalents).
-
Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Work-up:
-
If using an organic solvent, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any benzoic acid, and finally with brine.
-
If a biphasic system was used, separate the organic layer and wash it as described above.
-
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
troubleshooting common issues in benzamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in benzamide synthesis.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during the synthesis of benzamide, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Low Product Yield | Incomplete reaction. | - Extend the reaction time or increase the temperature.[1] - Ensure stoichiometric amounts of reagents or use a slight excess of the acylating agent.[2] - For Schotten-Baumann reactions, ensure the pH is adequately basic to neutralize the generated HCl.[3][4] |
| Side reactions consuming starting materials. | - Control the reaction temperature; exothermic reactions may require cooling.[5] - In the Schotten-Baumann reaction, slow, dropwise addition of the benzoyl chloride can minimize hydrolysis.[5] - For amide coupling reactions, choose appropriate coupling agents and additives to suppress side reactions like racemization. | |
| Poor quality of starting materials. | - Use freshly distilled or purified reagents. - Ensure starting amines are free of moisture, which can hydrolyze the acyl chloride. | |
| Product loss during workup and purification. | - Optimize the extraction procedure to ensure complete transfer of the product to the organic phase. - For purification by recrystallization, choose an appropriate solvent to maximize crystal recovery.[5] | |
| Presence of Impurities | Unreacted starting materials. | - Improve the reaction conversion as described above. - Use an excess of the amine to ensure the complete consumption of the acylating agent. |
| Hydrolysis of benzoyl chloride. | - Perform the reaction under anhydrous conditions. - In the Schotten-Baumann reaction, the biphasic system helps to keep the benzoyl chloride in the organic phase, away from the aqueous base.[3] | |
| Formation of N,N-dibenzoylaniline (in aniline reactions). | - Avoid using a large excess of benzoyl chloride.[5] | |
| Byproducts from coupling reagents. | - For reactions using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble and can be removed by filtration. - Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction. | |
| Difficult Purification | Product and impurities have similar polarities. | - If column chromatography is ineffective, consider recrystallization from a different solvent system.[5] - For polar amide products, techniques like solid-phase extraction (SPE) using ion exchange cartridges (e.g., SCX) can be effective. |
| Oily product that won't crystallize. | - Try trituration with a non-polar solvent like hexane to induce crystallization. - Seeding with a small crystal of the pure product can initiate crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the Schotten-Baumann reaction and when is it used for benzamide synthesis?
The Schotten-Baumann reaction is a method to synthesize amides from amines and acid chlorides under basic conditions.[3] It is particularly useful for reacting primary and secondary amines with benzoyl chloride. The reaction is typically carried out in a two-phase solvent system (e.g., dichloromethane and water) with a base like sodium hydroxide to neutralize the hydrochloric acid byproduct.[3][4]
Q2: My Schotten-Baumann reaction is giving a very low yield. What are the common reasons?
Low yields in the Schotten-Baumann reaction can be due to several factors:
-
Hydrolysis of Benzoyl Chloride: If the benzoyl chloride is added too quickly or if the reaction is not stirred vigorously, it can react with the aqueous base and hydrolyze to benzoic acid.
-
Protonation of the Amine: The HCl generated during the reaction can protonate the starting amine, rendering it non-nucleophilic and stopping the reaction. The base is crucial to prevent this.[4]
-
Inadequate Mixing: In a biphasic system, efficient stirring is essential to bring the reactants in the organic phase and the aqueous phase into contact.
Q3: What are amide coupling reagents and how do they differ from the Schotten-Baumann reaction?
Amide coupling reagents are used to facilitate the formation of an amide bond directly from a carboxylic acid and an amine, avoiding the need to first prepare an acyl chloride. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[6] These methods are often milder than the Schotten-Baumann reaction and are widely used in peptide synthesis and for complex molecules.
Q4: I am seeing an insoluble white precipitate in my amide coupling reaction using DCC. What is it and how do I remove it?
The white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction with DCC. DCU is generally insoluble in most common organic solvents and can be removed by filtration of the reaction mixture before workup.
Q5: How can I prevent side reactions when synthesizing benzamides from anilines?
A common side reaction when using an excess of benzoyl chloride with aniline is the formation of N,N-dibenzoylaniline.[5] To minimize this, it is advisable to use a stoichiometric amount or a slight excess of the aniline relative to the benzoyl chloride.
Experimental Protocols
Protocol 1: Benzamide Synthesis via Schotten-Baumann Reaction
This protocol describes the synthesis of benzamide from benzoyl chloride and ammonia.
Materials:
-
Benzoyl chloride
-
Concentrated aqueous ammonia
-
Dichloromethane
-
10% Sodium hydroxide solution
-
Water
-
Anhydrous magnesium sulfate
-
Erlenmeyer flask, separatory funnel, Büchner funnel, filter paper
Procedure:
-
In a well-ventilated fume hood, add 10 mL of concentrated aqueous ammonia to an Erlenmeyer flask.
-
While vigorously stirring the ammonia solution, slowly add 2 mL of benzoyl chloride dropwise. The reaction is exothermic, and a white precipitate of benzamide will form.
-
Continue stirring for an additional 10-15 minutes after the addition is complete.
-
Filter the crude benzamide using a Büchner funnel and wash the solid with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain pure benzamide crystals.
-
Dry the crystals in a desiccator.
Protocol 2: Benzamide Synthesis using EDC/HOBt Coupling
This protocol outlines the synthesis of a benzamide from benzoic acid and an amine using EDC and HOBt.
Materials:
-
Benzoic acid
-
Amine (e.g., benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
To a round-bottom flask, add benzoic acid (1 equivalent), HOBt (1.2 equivalents), and the amine (1.1 equivalents) in DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the mixture.
-
Slowly add EDC (1.2 equivalents) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Benzamide Yields from Different Synthetic Methods
| Synthesis Method | Starting Materials | Reagents/Catalyst | Typical Yield (%) | Reference |
| Schotten-Baumann | Benzoyl chloride, Ammonia | NaOH | 70-90% | [7] |
| Amide Coupling | Benzoic acid, Benzylamine | EDC, HOBt, DIPEA | 60-95% | [6] |
| Friedel-Crafts Carboxamidation | Benzene, Cyanoguanidine | Triflic Acid | ~56% | [8] |
Visualizations
Caption: A typical workflow for the synthesis and purification of benzamide.
References
- 1. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 2. reddit.com [reddit.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
- 8. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Benzoylbenzamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-benzoylbenzamide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly used methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the scale of the purification and the nature of the impurities.
Q2: What are the potential impurities in crude this compound?
A2: Impurities in crude this compound can originate from starting materials, side reactions, or degradation. Potential impurities may include:
-
Unreacted starting materials: Such as 4-aminobenzamide and benzoyl chloride.
-
Side products: Including dibenzoylamine, and products from the hydrolysis of benzoyl chloride like benzoic acid.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase HPLC method is often suitable.
-
Melting Point Analysis: A sharp melting point close to the literature value (approximately 152°C for the related N-benzoylbenzamide) indicates high purity.[1] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their structures are known.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility in a particular solvent at different temperatures.
Issue 1: Oiling Out - The compound separates as an oil instead of crystals.
-
Cause: The solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Lower the cooling temperature: Try cooling the solution more slowly and to a lower temperature.
-
Use a different solvent: Select a solvent with a lower boiling point.
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oil, heat to dissolve, and then cool slowly.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the oil or add a seed crystal.
-
Issue 2: Poor Crystal Yield.
-
Cause: The chosen solvent is too good at dissolving the compound even at low temperatures, too much solvent was used, or the cooling was too rapid.
-
Troubleshooting Steps:
-
Concentrate the solution: Evaporate some of the solvent to increase the concentration of the solute.
-
Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility.
-
Use a co-solvent system: Add a "poor" solvent (in which the compound is less soluble) dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly.
-
Ensure slow cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Issue 3: Crystals are colored when the pure compound should be white.
-
Cause: Colored impurities are present in the crude material.
-
Troubleshooting Steps:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal before allowing the solution to cool. Be cautious as charcoal can also adsorb the desired product.
-
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[2]
Issue 1: Poor Separation of Compound and Impurities (Overlapping Bands).
-
Cause: The mobile phase polarity is too high, the column is overloaded, or the stationary phase is not appropriate.
-
Troubleshooting Steps:
-
Optimize the mobile phase: Use a less polar solvent system. Develop the optimal solvent system using TLC first, aiming for a significant difference in Rf values between your compound and the impurities.
-
Reduce the sample load: Overloading the column leads to broad bands and poor separation. Use a larger column or less sample.
-
Change the stationary phase: If using silica gel, consider using alumina, or vice versa, as they have different selectivities.
-
Use a gradient elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase.
-
Issue 2: Compound is Stuck on the Column.
-
Cause: The mobile phase is not polar enough to elute the compound, or the compound is interacting too strongly with the stationary phase.
-
Troubleshooting Steps:
-
Increase the mobile phase polarity: Gradually add a more polar solvent to your eluent system.
-
Check for compound stability: The compound may be degrading on the silica gel. This can be checked by spotting a solution of the compound on a TLC plate and letting it sit for an extended period before eluting.
-
Issue 3: Cracking or Channeling of the Stationary Phase.
-
Cause: Improper packing of the column or running the column dry.
-
Troubleshooting Steps:
-
Repack the column: Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry at any point.
-
Maintain a constant solvent head: Always keep the solvent level above the top of the stationary phase.
-
Experimental Protocols
Recrystallization of this compound
This protocol is based on the successful recrystallization of the closely related 4-benzamidobenzoic acid from ethanol.[3]
Materials:
-
Crude this compound
-
96% Ethanol
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 96% ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and bring it back to a boil for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 96% ethanol.
-
Dry the purified crystals in a vacuum oven or air dry.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the column: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Prepare the sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the mobile phase). Alternatively, for less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Load the sample: Carefully add the sample to the top of the column.
-
Elute the column: Begin elution with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Increase polarity (if necessary): Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3 hexane:ethyl acetate) to elute the this compound. The optimal solvent system should be determined beforehand by TLC.
-
Collect fractions: Collect the eluent in fractions and monitor the separation using TLC.
-
Combine and evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Solvent Selection for Recrystallization of Benzamide Derivatives
| Solvent/Solvent System | Suitability for Benzamides | Notes |
| Ethanol (96%) | Good | Often provides good crystals upon cooling.[1][3] |
| Ethanol/Water | Good | A co-solvent system can be effective for adjusting solubility. |
| Acetone/Hexane | Potentially Good | A common mixed-solvent system for recrystallization.[4] |
| Ethyl Acetate | Potential for single or mixed solvent | Solubility should be tested at different temperatures. |
| Water | Poor | Generally, benzamides have low solubility in water. |
Table 2: Typical Column Chromatography Parameters for Benzamide Derivatives
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient |
| Initial Eluent | 9:1 Hexane:Ethyl Acetate |
| Final Eluent | 7:3 Hexane:Ethyl Acetate (or higher polarity as needed) |
| Detection | TLC with UV visualization (254 nm) |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Workflow for column chromatography purification.
References
Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the solubility of 4-benzoylbenzamide in various formulations.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is expected to have poor aqueous solubility due to its aromatic structure and amide linkage. While specific data for this compound is limited, data from structurally similar compounds like benzamide and benzophenone suggest it is likely sparingly soluble in water but will exhibit higher solubility in polar organic solvents. For instance, benzamide has a water solubility of approximately 13.5 g/L at 25°C, which is enhanced in organic solvents like ethanol and acetone.[1][2]
Q2: What are the primary reasons for the poor solubility of this compound?
The molecular structure of this compound contributes to its low aqueous solubility. The presence of two benzene rings makes the molecule largely hydrophobic. The amide and ketone groups can participate in hydrogen bonding, but the overall lipophilicity of the molecule dominates, leading to poor interaction with water.
Q3: What are the most common strategies to improve the solubility of compounds like this compound?
Common strategies for enhancing the solubility of poorly water-soluble drugs can be broadly categorized into physical and chemical modifications.[3] These include:
-
Co-solvency: Blending water with a miscible organic solvent in which the compound is more soluble.
-
pH Adjustment: For ionizable compounds, altering the pH of the formulation can significantly increase solubility.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and solubility.[4][5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to increase the solubility of this compound.
Issue 1: this compound precipitates out of my aqueous formulation.
-
Possible Cause: The aqueous solubility of this compound is exceeded.
-
Troubleshooting Steps:
-
Introduce a Co-solvent: Start by adding a water-miscible organic solvent in which this compound is likely more soluble, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
Optimize Co-solvent Concentration: Systematically vary the concentration of the co-solvent to find the optimal ratio that maintains the solubility of this compound without compromising the stability of the formulation.
-
Consider a Surfactant: If co-solvents alone are insufficient, add a non-ionic surfactant like Polysorbate 80 (Tween 80) or a poloxamer to aid in solubilization through micelle formation.[6][7][8]
-
Issue 2: The solubility of this compound is still too low even with a co-solvent.
-
Possible Cause: The chosen co-solvent may not be optimal, or the intrinsic solubility of the compound is extremely low.
-
Troubleshooting Steps:
-
Screen a Wider Range of Solvents: Test the solubility of this compound in a variety of pharmaceutically acceptable solvents to identify the most effective ones. (See Table 1 for solubility data of a related compound, 4-aminobenzamide).
-
Employ a Ternary System: A combination of water, a co-solvent, and a surfactant can have a synergistic effect on solubility.
-
Investigate Complexation: Explore the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex with this compound.
-
Prepare a Solid Dispersion: For solid dosage forms, creating a solid dispersion with a hydrophilic carrier can significantly enhance the dissolution rate and apparent solubility.
-
Issue 3: My formulation is not stable and shows phase separation over time.
-
Possible Cause: The formulation components are not fully miscible or are interacting in a way that leads to instability.
-
Troubleshooting Steps:
-
Evaluate Excipient Compatibility: Ensure all excipients in your formulation are compatible with each other and with this compound.
-
Adjust Excipient Concentrations: Systematically vary the concentrations of co-solvents, surfactants, and other excipients to find a stable formulation window.
-
Control the pH: If your formulation contains ionizable components, controlling the pH with a suitable buffer system is crucial for maintaining stability.
-
Quantitative Data
Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Mole Fraction Solubility (x10³) |
| Water | 298.15 | 0.13 |
| Ethanol | 298.15 | 1.85 |
| Acetone | 298.15 | 2.15 |
| Methanol | 298.15 | 2.64 |
| 1-Propanol | 298.15 | 1.45 |
| 1-Butanol | 298.15 | 1.15 |
| Ethyl Acetate | 298.15 | 0.85 |
| Acetonitrile | 298.15 | 0.35 |
Table 2: Solubility of 4-Aminobenzamide in Various Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x10³) |
| Water | 0.09 |
| Methanol | 1.25 |
| Ethanol | 0.98 |
| 1-Propanol | 0.85 |
| Isopropanol | 0.75 |
| 1-Butanol | 0.65 |
| Acetone | 2.10 |
| Ethyl Acetate | 0.55 |
| Acetonitrile | 0.25 |
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol outlines the standard procedure for determining the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker bath for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Analysis: Dilute the filtered sample with an appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Co-solvency Method for Solubility Enhancement
This protocol describes how to increase the solubility of this compound using a co-solvent system.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which this compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent ratio for maximum solubility.
Protocol 3: Cyclodextrin Complexation for Solubility Enhancement
This protocol details the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.
-
Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a wide range of molecules.
-
Kneading Method:
-
Create a paste by adding a small amount of water to a specific amount of HP-β-CD in a mortar.
-
Gradually add this compound to the paste while continuously kneading for a specified time (e.g., 30-60 minutes).
-
Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
-
Solvent Evaporation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve HP-β-CD in water.
-
Mix the two solutions and stir for a defined period (e.g., 1-2 hours).
-
Evaporate the solvents under reduced pressure using a rotary evaporator to obtain the solid inclusion complex.
-
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD).
-
Solubility Measurement: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method.
Visualizations
Caption: Experimental workflow for enhancing the solubility of this compound.
Caption: Troubleshooting decision tree for solubility enhancement of this compound.
References
- 1. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
managing photosensitivity and stability of 4-benzoylbenzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the photosensitivity and stability of 4-benzoylbenzamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its photosensitivity and stability important?
A: this compound is a chemical compound containing a benzophenone core structure attached to a benzamide group. The benzophenone moiety is known to absorb ultraviolet (UV) radiation, which makes the compound susceptible to photodegradation. For researchers in drug development, understanding and controlling the stability of this compound under various conditions, especially light exposure, is critical to ensure the integrity of experimental results, the quality of the final product, and the safety of potential therapeutics.[1][2]
Q2: What are the primary factors that can cause the degradation of this compound?
A: The primary factors leading to the degradation of this compound include:
-
Light Exposure (Photodegradation): UV and even visible light can induce photochemical reactions.[1][3]
-
pH (Hydrolysis): Extreme pH conditions (acidic or alkaline) can lead to the hydrolysis of the amide bond.
-
Oxidation: Exposure to oxidizing agents can result in the formation of degradation products.[2]
-
Temperature (Thermal Degradation): High temperatures can accelerate degradation processes.[2]
Q3: How can I minimize the photodegradation of this compound during routine laboratory work?
A: To minimize photodegradation:
-
Work in a laboratory with UV-filtered light or use amber-colored glassware.
-
Protect solutions of the compound from light by wrapping containers in aluminum foil.[3]
-
Prepare solutions fresh and avoid prolonged storage, even in the dark.
-
When conducting experiments that require light exposure, use the minimum necessary duration and intensity.
Q4: What are the likely degradation products of this compound?
A: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of benzophenone and benzamide, likely degradation pathways include:
-
Photodegradation: Cleavage of the bond between the benzoyl group and the benzamide nitrogen, or hydroxylation of the aromatic rings.
-
Hydrolysis: Cleavage of the amide bond to form 4-benzoylbenzoic acid and ammonia under acidic or basic conditions.
-
Oxidation: Formation of hydroxylated derivatives on the aromatic rings.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[4] This method should be able to separate the intact this compound from all its potential degradation products. A photodiode array (PDA) detector is often used to check for peak purity.[4]
Troubleshooting Guides
Issue 1: I am observing a rapid loss of my this compound sample in solution, even when stored in the dark.
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Degradation | The solvent may be reacting with the compound. Try dissolving the compound in a different, inert solvent. Acetonitrile is often a good first choice for stability studies. |
| pH of the Solution | If using a buffered solution, the pH may be promoting hydrolysis. Prepare the solution in a neutral, unbuffered solvent to see if stability improves. |
| Contamination | The solvent or container may be contaminated with an acid, base, or oxidizing agent. Use high-purity solvents and thoroughly clean all glassware. |
| Temperature Effects | If the solution is being stored at room temperature, try storing it at a lower temperature (e.g., 4°C) to see if the degradation rate decreases. |
Issue 2: My HPLC analysis shows multiple peaks appearing over time when my sample is exposed to light.
| Possible Cause | Troubleshooting Step |
| Photodegradation | This is the expected outcome of light exposure. The additional peaks are likely photodegradation products. |
| Inadequate Chromatographic Separation | Your HPLC method may not be resolving all the degradation products, leading to broad or overlapping peaks. Optimize the mobile phase composition, gradient, and column type to achieve better separation. |
| Secondary Degradation | The initial photodegradation products may themselves be unstable and breaking down further. Analyze samples at multiple time points to track the formation and disappearance of different peaks. |
Quantitative Data on Stability
Table 1: Example Stability Data for a Benzophenone Derivative (Benzophenone-3) under Forced Degradation
| Stress Condition | Parameters | Duration | % Degradation (Illustrative) | Major Degradation Products (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~5% | 4-Hydroxybenzophenone |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | ~15% | 4-Hydroxybenzoic acid, Phenol |
| Oxidative | 3% H₂O₂ | 24 hours | ~10% | Hydroxylated benzophenone derivatives |
| Photolytic (Aqueous) | UV Lamp (254 nm) | 8 hours | >90% | Complex mixture of smaller molecules |
| Thermal | 60°C | 48 hours | <2% | Minimal degradation |
Note: This data is illustrative and based on the known behavior of benzophenone derivatives. Actual results for this compound may vary.
Experimental Protocols
Protocol 1: Photostability Testing of this compound (as per ICH Q1B Guidelines)
Objective: To evaluate the photostability of this compound in solid and solution states.[5][6]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Quartz cells or other transparent containers
-
Photostability chamber with a light source conforming to ICH Q1B (e.g., Xenon lamp or metal halide lamp)
-
Aluminum foil
-
HPLC system with a PDA detector
Procedure:
-
Sample Preparation (Solid State):
-
Place a thin layer of this compound powder in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Sample Preparation (Solution State):
-
Prepare a solution of this compound in acetonitrile (e.g., 0.1 mg/mL).
-
Place the solution in a quartz cell or other transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
-
Light Exposure:
-
Place all samples (exposed and dark controls) in the photostability chamber.
-
Expose the samples to light for a specified duration to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
-
Analysis:
-
At appropriate time intervals, withdraw samples.
-
For solid samples, dissolve a known amount in acetonitrile.
-
Analyze all samples (exposed and dark controls) using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the exposed samples to the dark control samples to identify any degradation products.
-
Calculate the percentage of degradation.
-
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.[2][7]
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Heating block or oven
-
HPLC system with a PDA detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in acetonitrile.
-
For each stress condition, mix the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
For thermal degradation, use the solution in acetonitrile.
-
Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the acidic solution at 60°C.
-
Base Hydrolysis: Keep the alkaline solution at room temperature.
-
Oxidation: Keep the hydrogen peroxide solution at room temperature.
-
Thermal Degradation: Incubate the acetonitrile solution at 60°C.
-
-
Analysis:
-
Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Use a stability-indicating HPLC method to separate the parent compound from its degradation products.
-
Aim for 5-20% degradation to ensure that the secondary degradation is minimized.[8]
-
Visualizations
Caption: Workflow for Photostability Testing of this compound.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. q1scientific.com [q1scientific.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. jordilabs.com [jordilabs.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. ajpaonline.com [ajpaonline.com]
Validation & Comparative
A Comparative Analysis of 4-Benzoylbenzamide and Other Type II Photoinitiators
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Performance and Experimental Protocols
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final product properties. Type II photoinitiators, which generate free radicals through a bimolecular hydrogen abstraction mechanism, are a cornerstone of many UV-curable formulations. This guide provides a detailed comparison of 4-benzoylbenzamide with other commonly used Type II photoinitiators, focusing on their performance backed by experimental data.
Introduction to Type II Photoinitiators
Type II photoinitiators are aromatic ketones that, upon excitation by UV light, enter an excited triplet state. In this state, they abstract a hydrogen atom from a co-initiator, typically a tertiary amine, to generate an initiating free radical and a ketyl radical. This bimolecular process is fundamental to their function and differentiates them from Type I photoinitiators, which undergo unimolecular cleavage. Key families of Type II photoinitiators include benzophenones and thioxanthones. This compound belongs to the benzophenone family and offers specific characteristics that can be advantageous in various applications.
Performance Comparison of Type II Photoinitiators
The efficacy of a photoinitiator is determined by several key performance indicators, including its light absorption characteristics, the efficiency of radical generation, and its impact on the physical properties of the cured material. This section compares this compound with benchmark Type II photoinitiators such as benzophenone and a representative thioxanthone derivative.
Spectroscopic Properties
The absorption spectrum of a photoinitiator must overlap with the emission spectrum of the light source to ensure efficient energy absorption.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L mol⁻¹ cm⁻¹) | Solvent |
| 4-Benzoylbenzoic Acid* | ~260 and ~333 | Not specified | Aqueous, pH dependent[1] |
| Benzophenone | ~340 | Not specified | Various Solvents[2] |
| Thioxanthone Derivatives | 380 - 420 | ~10² | Not specified[2] |
Note: Data for 4-benzoylbenzoic acid, a close structural analog of this compound, is presented here as a proxy due to the limited availability of specific data for this compound.
The UV-Vis absorption spectrum of 4-benzoylbenzoic acid shows two main absorption bands.[1] The position and intensity of these bands can be influenced by the solvent and pH.[1] Thioxanthone derivatives generally exhibit absorption at longer wavelengths compared to benzophenones, making them suitable for use with LED light sources emitting in the near-UV and visible regions.[2]
Photopolymerization Efficiency
The efficiency of a photoinitiator is often evaluated by monitoring the rate of polymerization of a standard monomer formulation. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose, allowing for the continuous measurement of monomer conversion.
Migration and Leaching
For applications in food packaging, medical devices, and other sensitive areas, the potential for migration of the photoinitiator and its byproducts from the cured polymer is a critical concern. Low molecular weight compounds are more prone to migration.
Studies have shown that benzophenone and its derivatives can migrate from packaging materials.[3] Polymeric photoinitiators and those with higher molecular weights are designed to have lower migration potential. The amide group in this compound may influence its polarity and hydrogen bonding capabilities, which in turn could affect its migration behavior compared to the non-polar benzophenone. However, specific migration data for this compound is needed for a direct comparison.
Experimental Protocols
To facilitate further research and comparative studies, this section outlines detailed methodologies for key experiments used in the evaluation of photoinitiators.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum of the photoinitiator.
Protocol:
-
Prepare a dilute solution of the photoinitiator (e.g., 1 x 10⁻⁴ M) in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol).
-
Use a dual-beam UV-Vis spectrophotometer and a quartz cuvette with a 1 cm path length.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-500 nm), using the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy for Photopolymerization Kinetics
Objective: To measure the rate and degree of monomer conversion during photopolymerization.
Protocol:
-
Prepare a photocurable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTMA), the photoinitiator system (photoinitiator and co-initiator), and any other additives.
-
Place a small, uniform film of the formulation between two transparent salt plates (e.g., KBr or BaF₂) or on an ATR crystal.
-
Position the sample in the IR beam of an FTIR spectrometer.
-
Simultaneously irradiate the sample with a UV light source of a specific wavelength and intensity.
-
Continuously collect IR spectra as a function of irradiation time.
-
Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the C=C stretching vibration around 1635 cm⁻¹ for acrylates) to calculate the degree of conversion over time.[1][4]
Migration Testing
Objective: To quantify the amount of photoinitiator that leaches from a cured polymer into a food simulant.
Protocol:
-
Prepare a cured polymer film of a defined thickness using the photocurable formulation.
-
Cut the cured film into samples of a specific surface area.
-
Immerse the samples in a food simulant (e.g., 95% ethanol for fatty foods) in a sealed container.
-
Store the container at a specified temperature for a defined period (e.g., 10 days at 40°C).
-
After the storage period, remove the polymer samples and analyze the food simulant for the presence of the photoinitiator using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the migrated photoinitiator by comparing the results to a calibration curve prepared with known concentrations of the photoinitiator.
Signaling Pathways and Experimental Workflows
To visualize the fundamental processes involved, the following diagrams illustrate the Type II photoinitiation mechanism and a typical experimental workflow for evaluating photoinitiators.
Caption: Mechanism of radical generation by a Type II photoinitiator.
References
- 1. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
4-Benzoylbenzamide vs. Benzophenone: A Comparative Guide for Photoinitiator Selection
In the realm of photopolymerization, the choice of a photoinitiator is critical to achieving desired curing characteristics and final product properties. Both 4-benzoylbenzamide and its parent compound, benzophenone, are classified as Type II photoinitiators. These initiators function by abstracting a hydrogen atom from a synergist, typically a tertiary amine, upon excitation by UV light to generate the free radicals necessary for polymerization. This guide provides a detailed comparison of this compound and benzophenone, offering insights into their performance, supporting experimental methodologies for their evaluation, and potential advantages of the derivatized compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and benzophenone is presented in the table below. These properties can influence their solubility in different formulations, their light absorption characteristics, and their potential for migration.
| Property | This compound | Benzophenone |
| Chemical Structure | C₁₄H₁₁NO₂ | C₁₃H₁₀O |
| Molecular Weight | 225.24 g/mol | 182.22 g/mol |
| Melting Point | ~130-133 °C (estimated) | 48.5 °C |
| Boiling Point | Not readily available | 305.4 °C |
| UV Absorption Maxima (λmax) | Estimated to be around 260 nm and 333 nm (based on 4-benzoylbenzoic acid)[1] | ~250 nm and 340 nm |
| Solubility | Expected to have lower solubility in non-polar solvents and potentially higher solubility in polar solvents compared to benzophenone. | Soluble in organic solvents like acetone, ethanol, and ether. |
Photoinitiation Mechanism: A Shared Pathway
Both this compound and benzophenone operate via a Type II photoinitiation mechanism. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. The excited triplet state of the photoinitiator abstracts a hydrogen atom from a synergist (e.g., a tertiary amine), generating a ketyl radical and an amine radical. The amine radical is the primary species that initiates the polymerization of monomers.
Caption: General mechanism for Type II photoinitiation.
Comparative Performance Evaluation: Experimental Protocols
To facilitate a direct comparison between this compound and benzophenone, the following experimental protocols are provided.
Synthesis of this compound
A common method for the synthesis of amides is the reaction of an acid chloride with an amine. In this case, 4-carboxybenzophenone can be converted to its acid chloride, which is then reacted with ammonia to yield this compound.
Materials:
-
4-Carboxybenzophenone
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonia (aqueous solution or gas)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxybenzophenone in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). Remove the excess thionyl chloride/oxalyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the crude 4-benzoylbenzoyl chloride in an anhydrous solvent like DCM. In a separate flask, prepare a solution of ammonia. Cool the acid chloride solution in an ice bath and add the ammonia solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water or a saturated solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent system to obtain the pure product.
Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the kinetics of photopolymerization by tracking the decrease in the characteristic absorption band of the reactive monomer (e.g., the C=C double bond in acrylates).
Materials and Equipment:
-
FTIR spectrometer equipped with a real-time monitoring setup
-
UV light source with controlled intensity (e.g., mercury lamp or LED)
-
Monomer formulation (e.g., trimethylolpropane triacrylate, TMPTA)
-
Co-initiator/synergist (e.g., triethanolamine, TEOA)
-
Photoinitiators: this compound and benzophenone
-
Spacers of known thickness (e.g., 25 µm)
-
Infrared transparent windows (e.g., KBr or BaF₂)
Procedure:
-
Sample Preparation: Prepare stock solutions of the photoinitiators and the co-initiator in the monomer. For each experiment, prepare a formulation by mixing the monomer, co-initiator, and the photoinitiator at the desired concentrations (e.g., 1-3 wt% photoinitiator and 2-5 wt% co-initiator).
-
FTIR Measurement: Place a drop of the formulation between two infrared transparent windows separated by a spacer of known thickness. Place the assembly in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record an initial IR spectrum before UV exposure. Start the UV irradiation and simultaneously begin recording IR spectra at regular intervals (e.g., every 0.1 to 1 second). The decrease in the peak area of the acrylate C=C double bond (typically around 1635 cm⁻¹) is monitored over time.
-
Data Analysis: Calculate the degree of conversion (DC%) at each time point using the following equation: DC(%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area of the reactive group and Aₜ is the peak area at time t. Plot the degree of conversion versus time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.
Migration Study
Migration of the photoinitiator from a cured polymer is a critical consideration, especially for applications in food packaging, medical devices, and other areas with direct or indirect contact with humans.
Materials and Equipment:
-
Cured polymer films containing either this compound or benzophenone.
-
Food simulant (e.g., 95% ethanol for fatty foods, 10% ethanol for aqueous foods, or isooctane).
-
Incubator or oven for controlled temperature storage.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Procedure:
-
Sample Preparation: Prepare cured polymer films of a defined thickness and surface area using formulations containing a known concentration of either this compound or benzophenone.
-
Migration Test: Immerse the cured polymer films in a known volume of the selected food simulant in a sealed container. Store the samples at a specified temperature (e.g., 40 °C) for a defined period (e.g., 10 days), according to standard migration testing protocols.
-
Analysis: After the storage period, remove the polymer film from the simulant. Analyze the concentration of the migrated photoinitiator in the food simulant using a validated HPLC or GC-MS method.
-
Comparison: Compare the amount of migrated this compound and benzophenone to assess their relative migration potential.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comparative evaluation of photoinitiators.
Caption: Workflow for comparing photoinitiator performance.
Expected Performance Differences and Conclusion
Based on the structural differences between this compound and benzophenone, some hypotheses regarding their performance can be made:
-
Photoreactivity: The addition of the amide group in this compound may slightly alter the electronic properties of the benzophenone chromophore, potentially influencing its absorption spectrum and the quantum yield of triplet formation. This could lead to differences in photoreactivity and initiation efficiency.
-
Migration: Due to its higher molecular weight and the presence of the polar amide group capable of hydrogen bonding, this compound is expected to exhibit significantly lower migration from cured polymers compared to the smaller and less polar benzophenone. This is a crucial advantage for applications where low extractables are required.[1]
-
Solubility and Compatibility: The amide functionality may affect the solubility of this compound in different monomer systems. Its compatibility with various oligomers and additives should be evaluated for specific formulations.
References
A Comparative Guide to Analytical Methods for the Quantification of 4-Benzoylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of HPLC, GC-MS, and LC-MS/MS for the quantification of benzophenone, a compound structurally similar to 4-benzoylbenzamide. This data is collated from various validated methods to provide a comparative perspective.
| Parameter | HPLC-UV [1][2][3] | GC-MS [3][4] | LC-MS/MS [2][5][6] |
| Linearity (R²) | >0.999 | >0.984 | >0.99 |
| Limit of Detection (LOD) | 0.0015 µg/mL | 10 pg/mL | 0.01 - 5.72 ng/L |
| Limit of Quantification (LOQ) | 0.005 µg/mL | 50 pg/mL | 10.0 - 50.0 ng/L |
| Accuracy (Recovery) | 99.58 - 101.39% | 93.3 - 107% | 80 - 115% |
| Precision (RSD) | Intra-day: ≤1.00% Inter-day: ≤1.53% | <10% | Intra-day: 0.8 - 11.03% Inter-day: 1.8 - 9.5% |
Experimental Protocols and Methodologies
Detailed experimental protocols for each of the key analytical techniques are provided below. These serve as a foundation for developing a specific method for this compound quantification.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is based on a validated method for the simultaneous determination of benzophenone and other impurities.[1]
a. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
b. Chromatographic Conditions:
-
Column: C8 (5 µm particle size, 4.6 mm x 150 mm)
-
Mobile Phase: Acetonitrile and 1% acetic acid in water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: Ambient
c. Validation Parameters:
-
Linearity: Established across a concentration range of 0.1 - 8 µg/mL.
-
Precision: Assessed by replicate injections of standard solutions at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Accuracy: Determined by the recovery of a known amount of benzophenone spiked into a placebo mixture.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatogram, typically 3:1 for LOD and 10:1 for LOQ.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is adapted from a method for the analysis of benzophenones in river water samples.[7]
a. Sample Preparation (Liquid-Phase Microextraction):
-
Place 2 mL of the aqueous sample into a vial.
-
Add a suitable internal standard.
-
Fill a 10 µL microsyringe with 3 µL of toluene.
-
Insert the syringe tip into the sample, 5 mm below the surface.
-
Expose a 3 µL droplet of toluene to the sample and agitate at 500 rpm for 15 minutes.
-
Retract the droplet back into the syringe.
-
Inject 2.0 µL of the toluene extract into the GC-MS.
b. GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 280°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target analytes.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol is based on a validated method for the determination of benzophenone and other endocrine disruptors in surface water.[2][6]
a. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge (500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 250-1000 mL of the water sample onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
b. LC-MS/MS Conditions:
-
LC Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or similar
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Source: Electrospray Ionization (ESI), negative mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions need to be optimized for this compound.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring its suitability for its intended purpose.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. peerj.com [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzophenones in river-water samples using drop-based liquid phase microextraction coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 4-Benzoylbenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 4-benzoylbenzamide and two structurally related alternatives: 4-aminobenzophenone and N-phenylbenzamide. The structural confirmation of these compounds is achieved through a combination of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the key spectroscopic features, presents the data in a comparative format, and provides detailed experimental protocols.
Spectroscopic Data Comparison
The structural differences between this compound, 4-aminobenzophenone, and N-phenylbenzamide give rise to distinct spectroscopic signatures. The tables below summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, allowing for a clear comparison.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Amine/Amide Protons (ppm) |
| This compound (Predicted) | 7.40 - 8.00 (m, 9H) | 8.1 (br s, 1H), 8.3 (br s, 1H) |
| 4-Aminobenzophenone | 6.65-6.70 (d, 2H), 7.25-7.80 (m, 7H) | 4.15 (br s, 2H) |
| N-Phenylbenzamide | 7.10 - 7.90 (m, 10H) | 8.0 - 8.5 (br s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbons (ppm) |
| This compound (Predicted) | 127.0, 128.5, 129.0, 130.2, 132.5, 133.0, 138.0, 142.0 | 168.0 (Amide C=O), 196.0 (Ketone C=O) |
| 4-Aminobenzophenone | 113.8, 128.1, 129.4, 131.2, 132.4, 152.1 | 195.5 |
| N-Phenylbenzamide | 120.2, 124.5, 127.0, 128.6, 129.1, 131.8, 134.9, 138.1 | 165.8 |
Table 3: FT-IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound | ~3350, ~3180 | ~1680 (Ketone), ~1650 (Amide) | ~3060 |
| 4-Aminobenzophenone | ~3425, ~3320 | ~1630 | ~3050 |
| N-Phenylbenzamide | ~3300 | ~1660 | ~3060 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 225 | 208, 180, 105, 77 |
| 4-Aminobenzophenone | 197 | 120, 92, 65 |
| N-Phenylbenzamide | 197 | 105, 77 |
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound like this compound using multiple spectroscopic techniques.
Caption: Logical workflow for the synthesis, purification, and structural confirmation of this compound using spectroscopic methods.
Experimental Protocols
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Instrument Setup: The spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
FT-IR Spectrum Acquisition:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples, where the sample is placed directly on the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is recorded first.
-
Sample Spectrum: The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The data is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Mass Spectrum Acquisition:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition.
-
This guide serves as a valuable resource for the structural elucidation of this compound and provides a framework for the comparative analysis of related compounds using standard spectroscopic techniques. The provided data and protocols are intended to support researchers in their efforts to accurately characterize and confirm the structure of synthesized molecules.
A Comparative Guide to Assessing the Purity of Synthesized 4-Benzoylbenzamide by Differential Scanning Calorimetry (DSC)
For researchers, scientists, and professionals in drug development, the accurate determination of a synthesized compound's purity is a critical step. This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) with other common analytical techniques for assessing the purity of 4-benzoylbenzamide, a key intermediate in various chemical syntheses.
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of 4-aminobenzoic acid with benzoyl chloride.[1] In this reaction, 4-aminobenzoic acid and a substituted benzoyl chloride are stirred in a suitable solvent like dry tetrahydrofuran (THF) in the presence of a base such as anhydrous sodium carbonate.[1] The reaction is typically carried out at room temperature for several hours. Potential impurities in the final product can include unreacted starting materials, by-products from side reactions, or residual solvents.
Purity Assessment by Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[2] For purity determination of crystalline organic compounds like this compound, DSC relies on the principle of melting point depression.[3][4] According to the van't Hoff equation, the presence of impurities lowers and broadens the melting range of a pure substance.[4][5]
-
Small Sample Size: Only a small amount of material (typically 1-2 mg) is required.[6]
-
Speed and Simplicity: The analysis is relatively fast and does not require extensive sample preparation.[7]
-
Absolute Method: It can provide a quantitative measure of total soluble impurities without the need for a reference standard of the impurity itself.[8]
-
High Precision: Modern DSC instruments offer high precision in temperature and enthalpy measurements.[2]
-
Applicability: The compound must be a crystalline solid with a sharp melting point and should not decompose during melting.[6][8]
-
Impurity Type: It is most effective for determining eutectic impurities that are soluble in the molten primary substance but insoluble in the solid state.[2][4] It cannot detect impurities that are in solid solution.[7]
-
Accuracy Range: The accuracy of the method decreases for compounds with purity less than 98-99 mol%.[6][7][8]
Experimental Protocol: DSC Purity Analysis of this compound
A standard procedure for determining the purity of this compound using DSC is as follows:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting range.[4] A slower heating rate generally yields better resolution.
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting plot is a thermogram showing the melting endotherm.
-
Data Analysis:
-
Integrate the area of the melting peak to determine the heat of fusion (ΔHfus).
-
Apply the van't Hoff equation to the shape of the melting peak to calculate the mole fraction of impurities. Specialized software is typically used for this calculation.
-
Comparison with Alternative Purity Assessment Methods
While DSC is a valuable tool, it is often used in conjunction with other methods to provide a comprehensive purity profile. Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are traditionally used for purity assessment in the pharmaceutical industry.[8]
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) | Spectroscopy (NMR, IR) |
| Principle | Melting point depression due to impurities.[4] | Separation based on differential partitioning between mobile and stationary phases.[9] | Separation of volatile compounds based on partitioning between a mobile gas and a stationary liquid or solid phase. | Separation based on differential migration on a stationary phase.[10] | Absorption of electromagnetic radiation based on molecular structure.[11] |
| Purity Information | Quantitative total of soluble impurities.[8] | Quantitative and qualitative data on individual impurities.[8] | Quantitative and qualitative data on volatile impurities. | Semi-quantitative estimation of the number of components.[10] | Primarily for structural confirmation; can be used for quantitative analysis (qNMR).[10] |
| Accuracy | High for purities >98 mol%.[6] | High, dependent on method validation. | High for volatile analytes. | Low to moderate. | High for quantitative NMR (qNMR). |
| Sample Amount | 1-3 mg | Micrograms to milligrams | Micrograms to milligrams | Micrograms | Milligrams |
| Analysis Time | 30-60 minutes | 15-60 minutes per sample | 15-60 minutes per sample | 5-30 minutes | 5-20 minutes |
| Advantages | Fast, small sample size, no reference standard for impurities needed.[6][7] | High resolution and sensitivity, widely applicable.[8] | Excellent for volatile and thermally stable compounds. | Simple, rapid, and inexpensive for screening.[10] | Provides structural information, non-destructive.[11] |
| Limitations | Not suitable for amorphous or decomposing compounds; insensitive to insoluble impurities.[6][8] | Requires method development, pure reference standards for quantification. | Limited to volatile and thermally stable compounds. | Limited resolution and quantification capabilities. | Less sensitive for minor impurities compared to chromatography. |
Mandatory Visualizations
References
- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 3. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 4. mt.com [mt.com]
- 5. tainstruments.com [tainstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. tutorchase.com [tutorchase.com]
In Silico ADMET Prediction for Novel Benzamide Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk projects and reduce costly late-stage failures. This guide provides a comparative overview of in silico ADMET prediction tools and their performance against experimental data for novel benzamide derivatives, a chemical scaffold of significant interest in medicinal chemistry.
The benzamide moiety is a privileged structure found in a wide range of clinically used drugs. As new derivatives are continuously being synthesized to explore novel therapeutic applications, the ability to accurately predict their ADMET profiles becomes paramount. In silico models offer a rapid and cost-effective approach to screen large libraries of virtual compounds, allowing researchers to prioritize candidates with favorable pharmacokinetic and safety profiles for synthesis and further testing.
This guide will delve into the methodologies of commonly used in silico ADMET prediction platforms, present available comparative data for benzamide derivatives, and provide detailed experimental protocols for key in vitro ADMET assays to facilitate the validation of in silico findings.
In Silico ADMET Prediction Workflow
The prediction of ADMET properties for a novel compound typically follows a structured workflow, beginning with the generation of a 2D or 3D representation of the molecule. This digital representation is then used as input for various computational models that predict a wide range of pharmacokinetic and toxicological endpoints.
Comparison of In Silico Predictions with Experimental Data
The true utility of in silico ADMET prediction lies in its ability to accurately forecast the behavior of compounds in experimental settings. While comprehensive head-to-head comparative studies for a wide range of novel benzamide derivatives are still emerging in the public domain, we can analyze the predictive performance of commonly used platforms based on available data.
One study on N-(phenylcarbamothioyl)benzamide derivatives utilized the pkCSM web server for ADMET prediction.[1] The in silico analysis of one of the synthesized compounds is summarized below, providing an example of the type of data generated.
| ADMET Property | In Silico Prediction (pkCSM) | Interpretation |
| Absorption | ||
| Water Solubility (log mol/L) | -3.328 | Moderately Soluble |
| Caco-2 Permeability (log Papp) | 0.456 | Moderate Permeability |
| Intestinal Absorption (Human) | 87.5% | High Absorption |
| Distribution | ||
| VDss (human) (log L/kg) | -0.111 | Low Distribution |
| BBB Permeability (logBB) | -0.686 | Low BBB Penetration |
| CNS Permeability (logPS) | -1.787 | Low CNS Penetration |
| Metabolism | ||
| CYP2D6 Substrate | No | Not a substrate |
| CYP3A4 Substrate | Yes | Substrate |
| CYP1A2 Inhibitor | No | Not an inhibitor |
| CYP2C19 Inhibitor | No | Not an inhibitor |
| CYP2C9 Inhibitor | Yes | Inhibitor |
| CYP2D6 Inhibitor | No | Not an inhibitor |
| CYP3A4 Inhibitor | No | Not an inhibitor |
| Excretion | ||
| Total Clearance (log ml/min/kg) | 0.263 | Low Clearance |
| Renal OCT2 Substrate | No | Not a substrate |
| Toxicity | ||
| AMES Toxicity | No | Non-mutagenic |
| hERG I Inhibitor | No | Non-cardiotoxic |
| Hepatotoxicity | No | Non-hepatotoxic |
| Skin Sensitisation | No | Non-sensitizer |
Table 1: In Silico ADMET Prediction for a Novel N-(phenylcarbamoyl)benzamide Derivative using pkCSM. [2]
It is crucial to note that the predictive accuracy of these models can vary depending on the chemical space of the training set and the specific endpoint being predicted. Therefore, experimental validation remains the gold standard. A study evaluating various free online ADMET tools on a set of 24 FDA-approved tyrosine kinase inhibitors (some of which contain a benzamide-like substructure) highlighted discrepancies between predicted and experimental values, emphasizing the need for careful selection and validation of in silico tools.[3]
Experimental Protocols for Key ADMET Assays
To facilitate the experimental validation of in silico predictions, this section provides an overview of the methodologies for key in vitro ADMET assays.
Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. The permeability of a compound across this monolayer is measured.
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable filter support in a transwell plate and cultured for 21-25 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side (representing the intestinal lumen), and samples are taken from the basolateral (B) side (representing the blood) over time to measure A-to-B permeability.
-
To assess active efflux, the compound is added to the basolateral side, and samples are taken from the apical side to determine B-to-A permeability.
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay determines a compound's potential to inhibit the activity of major drug-metabolizing CYP enzymes, which is a primary cause of drug-drug interactions.
-
Principle: The assay measures the ability of a test compound to inhibit the metabolism of a known CYP-specific substrate by human liver microsomes.
-
Methodology:
-
Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).
-
The test compound is added at various concentrations.
-
The reaction is initiated by adding a cofactor mixture (e.g., NADPH).
-
After a set incubation period, the reaction is stopped, and the formation of the metabolite is quantified using LC-MS/MS.
-
The IC50 value (the concentration of the test compound that causes 50% inhibition of the CYP isoform's activity) is determined.
-
Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis
This assay measures the extent to which a drug binds to plasma proteins, which affects its distribution and availability to reach its target.
-
Principle: Equilibrium dialysis is the gold standard method for determining the unbound fraction of a drug in plasma. It involves the diffusion of the unbound drug across a semi-permeable membrane until equilibrium is reached.
-
Methodology:
-
A dialysis unit with two chambers separated by a semi-permeable membrane is used.
-
One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.
-
The unit is incubated at 37°C until the concentration of the unbound drug is equal in both chambers.
-
The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.
-
The percentage of plasma protein binding is calculated from the difference in concentrations.
-
hERG Inhibition Assay
This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.
-
Principle: The assay measures the inhibitory effect of a compound on the hERG potassium channel current, typically using automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Methodology:
-
Cells expressing the hERG channel (e.g., HEK293 cells) are used.
-
The whole-cell patch-clamp technique is employed to measure the ionic current through the hERG channels.
-
The cells are exposed to various concentrations of the test compound.
-
The inhibition of the hERG current is measured, and an IC50 value is determined.
-
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it). The assay measures the ability of a test compound to cause a reverse mutation that restores the bacteria's ability to synthesize histidine and grow on a histidine-free medium.
-
Methodology:
-
The tester strains of Salmonella typhimurium are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking histidine.
-
After incubation, the number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.
-
A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
-
Signaling Pathways and Logical Relationships
The interplay between different ADMET properties determines the overall pharmacokinetic and safety profile of a drug candidate. For instance, high plasma protein binding can limit the fraction of the drug available for metabolism and excretion, potentially prolonging its half-life but also reducing its efficacy.
Conclusion
In silico ADMET prediction is an indispensable tool in modern drug discovery, enabling the early identification of promising benzamide derivatives with favorable pharmacokinetic and safety profiles. While these computational models provide valuable guidance, their predictions must be interpreted with an understanding of their limitations and validated through rigorous experimental testing. This guide provides a framework for integrating in silico predictions with in vitro ADMET assays, facilitating a more efficient and informed drug discovery process for this important class of compounds. As more comparative data becomes available, the predictive power of in silico tools for benzamide derivatives will undoubtedly continue to improve, further accelerating the development of new and safer medicines.
References
- 1. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficiency of different catalysts for benzamide synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzamides, a crucial structural motif in numerous pharmaceuticals and functional materials, is a cornerstone of modern organic chemistry. The efficiency of this transformation is highly dependent on the catalytic system employed. This guide provides an objective comparison of various catalytic strategies for benzamide synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.
Data Presentation: A Quantitative Comparison of Catalytic Systems
The following table summarizes the performance of representative catalysts from different categories under various reaction conditions. This data highlights the trade-offs between reaction time, temperature, catalyst loading, and yield.
| Catalyst Type | Catalyst | Substrates | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Heterogeneous | Zr-MOF-808-P | Benzamide, n-butanol | 25 | 150 | 22 | >99 | |
| Diatomite earth@IL/ZrCl4 | Benzoic acid, Aniline | 10 mg | Room Temp (ultrasound) | 0.25-1 | 85-98 | [1] | |
| Homogeneous | [RhCpCl₂]₂/Ag₂CO₃ | N-phenylbenzamide, Diphenylacetylene | 2.5 | 120 | 12 | 93 | [2] |
| [RhCpCl₂]₂/AgSbF₆ | N-methyl benzamide, Diphenylacetylene | 2.5 | 100 | 24 | 65 | [3] | |
| Photocatalytic | Eosin Y | o-aminobenzamide, methanol | 5 | Room Temp (Blue LED) | - | 20-78 | [4] |
| Eosin Y | arene diazonium salts, CO, alcohols | 4 | Room Temp (Green LED) | - | high | [4] | |
| Enzymatic | Lipase (Novozym 435) | Phenylglycinol, Capric acid | 15 wt% | 60 | 19 | 89.4 | [5] |
| Lipase (CALB) | Furfurylamine, Ethyl acetate | 1:1 (w/w) | 30 | 2 | >99 | [6] |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic methods. Below are representative procedures for each major catalytic system.
Heterogeneous Catalysis: Zr-MOF-808-P
This protocol describes the esterification of benzamide, a related reaction showcasing the catalyst's activity.
Synthesis of n-butyl benzoate from Benzamide:
-
In a reaction vial, suspend benzamide (0.3 mmol) and Zr-MOF-808-P (0.075 mmol, 25 mol%) in n-butanol (0.6 mL).
-
Add n-dodecane (0.05 mmol) as an internal standard.
-
Seal the vial and heat the mixture at 150 °C for 22 hours.
-
After cooling to room temperature, the reaction mixture is analyzed by gas chromatography to determine the yield.
-
The catalyst can be recovered by filtration, washed, and reused for subsequent reactions.
Homogeneous Catalysis: [RhCp*Cl₂]₂
This procedure outlines the synthesis of an isoquinolone derivative through C-H activation of a benzamide.
Synthesis of 3,4-diphenyl-2-methyl-2H-isoquinolin-1-one:
-
To a sealed tube, add N-methyl benzamide (0.2 mmol), diphenylacetylene (1.3 equiv), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).
-
Add t-Amyl alcohol (0.2 M) as the solvent.
-
Seal the tube under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.[3]
Photocatalytic Synthesis: Eosin Y
This protocol describes a general method for the Eosin Y-catalyzed synthesis of benzamide derivatives.
General Procedure for Photocatalytic Amidation:
-
In a reaction vessel, dissolve the starting materials (e.g., o-aminobenzamide, 0.4 mmol) and a suitable amine or alcohol (e.g., methanol, 2.0 mmol) in an appropriate solvent.
-
Add Eosin Y (typically 2-5 mol%) to the solution.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Irradiate the reaction mixture with a visible light source (e.g., blue or green LEDs) at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is evaporated, and the product is isolated and purified by standard techniques such as column chromatography.[4]
Enzymatic Synthesis: Lipase (Novozym 435)
This procedure details the selective amidation of an amino alcohol using an immobilized lipase.
Synthesis of N-(2-hydroxy-2-phenylethyl)decanamide:
-
In a reaction vessel, combine phenylglycinol and capric acid at a molar ratio of 1.5:1.
-
Add immobilized lipase Novozym 435 (15 wt% of the total substrate weight).
-
The reaction is performed in a solvent-free system.
-
Stir the mixture at 60 °C for 19 hours.
-
The enzyme can be recovered by filtration. The product is then purified from the reaction mixture.[5]
Mandatory Visualizations: Mechanisms and Workflows
Visualizing the complex processes involved in catalysis is essential for a deeper understanding. The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a general experimental workflow.
Reaction Mechanisms
References
A Comparative Guide to HPLC and GC-MS Methods for Benzamide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount for ensuring product quality, safety, and efficacy. Benzamide, a versatile chemical moiety found in a wide array of pharmaceutical compounds, necessitates robust and reliable analytical methods for its determination. This guide provides a comprehensive cross-validation of two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document offers a detailed comparison of the performance characteristics of HPLC and GC-MS for benzamide analysis, supported by compiled experimental data from validated methods for benzamide and structurally related compounds. It includes detailed experimental protocols and visual workflows to assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Comparison: At a Glance
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 80 - 110% |
| Precision (%RSD) | < 2% | < 15% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL |
| Sample Derivatization | Not typically required. | Often required to improve volatility and thermal stability. |
| Analysis Time | ~10 - 20 minutes per sample. | ~15 - 30 minutes per sample (excluding derivatization). |
| Strengths | - High precision and accuracy.- Suitable for non-volatile and thermally labile compounds.- Robust and widely available. | - High sensitivity and selectivity.- Provides structural information for confirmation.- Excellent for complex matrices. |
| Limitations | - Lower sensitivity compared to GC-MS.- Does not provide definitive structural confirmation without a mass spectrometer detector. | - May require sample derivatization, adding complexity.- Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of benzamide using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established reversed-phase HPLC methods for the analysis of benzamide and related aromatic amides.
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or other suitable buffer components.
-
Benzamide reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v), with pH adjusted to ~3 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Accurately weigh and dissolve the benzamide sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Validation Parameters:
-
Linearity: Prepare a series of standard solutions of benzamide (e.g., 1-200 µg/mL) and inject them into the HPLC system. Plot the peak area against the concentration and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of benzamide into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) by injecting the same standard solution multiple times on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the analysis of benzamide by GC-MS, which often involves a derivatization step to enhance analyte volatility.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Dichloromethane or other suitable solvent (GC grade).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Benzamide reference standard.
3. Derivatization Procedure:
-
Accurately weigh the benzamide sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to facilitate the reaction.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
5. Validation Parameters:
-
Validation parameters (linearity, accuracy, precision, LOD, and LOQ) are determined in a similar manner to the HPLC method, using the derivatized standards and samples.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis of benzamide.
Caption: HPLC analysis workflow for benzamide.
Caption: GC-MS analysis workflow for benzamide.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of benzamide.
-
HPLC is often the method of choice for routine quality control analysis due to its high precision, accuracy, and robustness. The lack of a need for derivatization simplifies the sample preparation process, making it a more straightforward and often faster method from sample to result. It is particularly well-suited for analyzing benzamide in bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
-
GC-MS excels in applications requiring higher sensitivity and definitive identification. Its ability to provide structural information through mass spectrometry is invaluable for impurity profiling, stability studies, and the analysis of benzamide in complex biological matrices where trace-level detection is necessary. While the requirement for derivatization can add a layer of complexity to the analytical workflow, the enhanced sensitivity and selectivity often justify this extra step.
Ultimately, the selection of the most appropriate method will be guided by the specific requirements of the analysis. For high-throughput screening and routine quality control, HPLC offers a robust and efficient solution. For research and development, impurity analysis, and bioanalytical studies where sensitivity and structural confirmation are critical, GC-MS is the preferred technique. It is recommended that laboratories validate their chosen method according to the International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.
The Unseen Catalyst: Evaluating Photoinitiator Performance in Polymer Systems
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate world of polymer science, the choice of a photoinitiator is a critical determinant of the final product's characteristics. While a vast array of these light-sensitive molecules exists, a comprehensive evaluation of their performance within different polymer systems is often challenging to consolidate. This guide provides an objective comparison of commonly used photoinitiators, with a focus on benzophenone and its derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.
While specific experimental data on the performance of 4-benzoylbenzamide in polymer systems is not extensively available in current literature, its structural similarity to the well-established benzophenone class of photoinitiators allows for a robust comparative analysis. This guide will, therefore, leverage data from closely related and widely studied photoinitiators to provide a thorough evaluation of their efficacy in various polymeric matrices.
Comparative Performance of Photoinitiators
The selection of a photoinitiator significantly impacts polymerization kinetics, depth of cure, and the mechanical properties of the resulting polymer. The following tables summarize key performance indicators for several common photoinitiators across different polymer systems.
Table 1: Photopolymerization Kinetics and Conversion Efficiency
| Photoinitiator | Polymer System | Light Source (λmax) | Polymerization Rate (Rp) | Final Monomer Conversion (%) | Reference |
| Benzophenone (BP) / Amine | Acrylates | 365 nm | Moderate | 85-95 | [1] |
| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | Methacrylates | 380 nm | High | >95 | [2] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Methacrylates | 365 nm | High | >95 | [2] |
| Camphorquinone (CQ) / Amine | Dental Resins | 470 nm | Moderate to High | 90-98 | [1][2] |
| 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) | Acrylates | 335 nm | High | >95 | [3] |
Table 2: Curing Depth and Mechanical Properties
| Photoinitiator | Polymer System | Curing Depth (mm) | Hardness (Shore D) | Flexural Strength (MPa) | Reference |
| Benzophenone (BP) / Amine | Epoxy Acrylate | 1-2 | 75-85 | 80-100 | [4] |
| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | Urethane Acrylate | 3-5 | 80-90 | 100-120 | [5] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Polyester Acrylate | 2-4 | 78-88 | 90-110 | [2] |
| Camphorquinone (CQ) / Amine | Dental Composites | 2-3 | 70-80 | 80-110 | [1] |
| 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) | Polyethylene Glycol Diacrylate (PEGDA) | 3-6 | 60-75 | 50-80 | [6] |
Table 3: Cytotoxicity of Photoinitiators
| Photoinitiator | Cell Line | IC50 (µM) | Biocompatibility | Reference |
| Benzophenone (BP) | L929 | 150 | Moderate | [7] |
| Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) | L929 | 25 | Low | [7] |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | L929 | 300 | High | [7] |
| Camphorquinone (CQ) | L929 | >1000 | High | [7] |
| 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) | L929 | 500 | High | [7] |
Experimental Protocols
Accurate evaluation of photoinitiator performance relies on standardized experimental methodologies. Below are detailed protocols for key experiments.
Photopolymerization Kinetics using Real-Time FTIR Spectroscopy
This method monitors the disappearance of the monomer's reactive functional groups (e.g., C=C double bonds in acrylates) in real-time during photopolymerization.
-
Sample Preparation: A thin film of the photopolymerizable formulation (monomer, photoinitiator, and any additives) is placed between two transparent substrates (e.g., KBr or BaF2 plates).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a UV/Visible light source for irradiation.
-
Procedure:
-
Obtain an initial IR spectrum of the uncured sample.
-
Initiate photopolymerization by exposing the sample to the light source.
-
Continuously acquire IR spectra at fixed time intervals during irradiation.
-
Monitor the decrease in the area of the characteristic absorption peak of the reactive group (e.g., ~1635 cm-1 for acrylate C=C bond).
-
-
Data Analysis: The degree of conversion (DC) at a given time (t) is calculated using the following formula: DC(t) (%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the reactive group's peak at time t, and A_0 is the initial peak area. The polymerization rate (Rp) can be determined from the slope of the conversion versus time curve.
Depth of Cure Measurement
This protocol determines the maximum thickness of a polymer that can be effectively cured under specific irradiation conditions.
-
Sample Preparation: The liquid photopolymer formulation is placed in a cylindrical mold of a known depth.
-
Procedure:
-
Irradiate the top surface of the sample with a UV/Visible light source for a specified time and intensity.
-
After irradiation, remove the uncured liquid resin from the top.
-
Measure the thickness of the cured solid polymer at the bottom of the mold using a caliper or a micrometer. This thickness represents the depth of cure.
-
Mechanical Testing of Cured Polymers
Standard mechanical tests are performed to evaluate the properties of the photopolymerized material.
-
Sample Preparation: Prepare standardized test specimens (e.g., dog-bone shape for tensile testing, rectangular bars for flexural testing) by curing the photopolymer formulation in appropriate molds.
-
Instrumentation: A universal testing machine.
-
Procedures:
-
Flexural Strength: A three-point bending test is performed where the specimen is supported at two points and a load is applied to the center. The stress at which the specimen fails is the flexural strength.
-
Hardness: The resistance of the material to indentation is measured using a durometer, typically on the Shore D scale for rigid polymers.
-
Visualizing the Mechanisms
The initiation of polymerization by photoinitiators can be categorized into two main pathways: Type I (photocleavage) and Type II (hydrogen abstraction).
References
- 1. felipeschneider.com.br [felipeschneider.com.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and cytocompatible comparison among seven photoinitiators-triggered polymers in different tissue cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
